Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
説明
特性
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAGLHOIWJHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697546 | |
| Record name | tert-Butyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114830-16-8 | |
| Record name | tert-Butyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, a molecule of growing significance, represents a quintessential example of such a scaffold. Its unique structural architecture, combining a reactive bromopyrimidine core with a protected acetic acid side chain, positions it as a highly valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted protein degraders.
Physicochemical and Structural Properties
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a solid at room temperature, a characteristic that facilitates its handling and storage in a laboratory setting.[1] The compound's core structure features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The bromine atom at the 5-position is a key functional handle for synthetic diversification, while the tert-butyl acetate group at the 2-position provides a latent carboxylic acid functionality, protected by a sterically hindered tert-butyl group that can be removed under specific acidic conditions.
| Property | Value | Source |
| CAS Number | 1114830-16-8 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Appearance | Solid | Vendor Data |
| Purity | Typically ≥98% | Vendor Data |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Mechanistic Insights
Representative Synthesis Protocol:
Step 1: Synthesis of 2-(5-bromopyrimidin-2-yl)acetic acid.
-
Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl acetate (1.2 eq).
-
Base Addition: Cool the mixture to -78 °C in a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.2 eq) dropwise, maintaining the internal temperature below -70 °C. The causality for using a strong, sterically hindered base at low temperature is to promote the deprotonation of the alpha-carbon of the acetate to form a reactive enolate, while minimizing side reactions such as nucleophilic attack on the pyrimidine ring.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-(5-bromopyrimidin-2-yl)acetic acid can be purified by column chromatography on silica gel.
Step 2: Tert-butylation of 2-(5-bromopyrimidin-2-yl)acetic acid.
-
Reaction Setup: Dissolve the purified 2-(5-bromopyrimidin-2-yl)acetic acid (1.0 eq) in dichloromethane (DCM). Add N,N-dimethylformamide (DMF) (catalytic amount) followed by oxalyl chloride (1.5 eq) dropwise at 0 °C. This step converts the carboxylic acid to a more reactive acyl chloride.
-
Esterification: In a separate flask, prepare a solution of tert-butanol (2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM. Slowly add the freshly prepared acyl chloride solution to the tert-butanol solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, can be purified by flash column chromatography.
Structural Verification and Spectral Analysis
Structural confirmation of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate relies on a combination of spectroscopic techniques. While experimental data is not publicly available, a predicted spectral analysis provides a reliable reference for characterization.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.75 (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The downfield chemical shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.
-
δ 3.85 (s, 2H): This singlet represents the two protons of the methylene group (CH₂) adjacent to both the pyrimidine ring and the carbonyl group.
-
δ 1.45 (s, 9H): This sharp, intense singlet is characteristic of the nine equivalent protons of the tert-butyl group. Its high integration value (9H) is a key identifier.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 169.0: Carbonyl carbon of the ester.
-
δ 160.0: Carbon atoms at positions 4 and 6 of the pyrimidine ring.
-
δ 158.0: Carbon atom at position 2 of the pyrimidine ring, attached to the acetate side chain.
-
δ 120.0: Carbon atom at position 5 of the pyrimidine ring, bearing the bromine atom.
-
δ 82.0: Quaternary carbon of the tert-butyl group.
-
δ 45.0: Methylene carbon (CH₂).
-
δ 28.0: Methyl carbons of the tert-butyl group.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
m/z 272/274 [M⁺]: Molecular ion peaks.
-
m/z 216/218: Loss of isobutylene (C₄H₈) from the tert-butyl group, a very common fragmentation pathway for tert-butyl esters.
-
m/z 57: The tert-butyl cation [C(CH₃)₃]⁺, which is often the base peak.
Reactivity and Application in Drug Discovery: A Gateway to PROTACs
The primary utility of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate in drug discovery is its role as a versatile building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
The 5-bromo position on the pyrimidine ring is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the straightforward installation of a wide variety of aryl or heteroaryl groups, which typically serve as the warhead that binds to the target protein of interest.
Plausible Application in PROTAC Synthesis:
A hypothetical synthesis of a PROTAC targeting a protein of interest (POI) can be envisioned. The tert-butyl 2-(5-bromopyrimidin-2-yl)acetate serves as a precursor to the linker component that connects the POI-binding ligand to an E3 ligase ligand.
-
Suzuki Coupling: The 5-bromopyrimidine undergoes a Suzuki coupling with a boronic acid or ester derivative of a known POI ligand.
-
Deprotection: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled to the amine handle of a linker attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt).
Handling and Safety Information
Based on available vendor safety data, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate should be handled with appropriate precautions in a laboratory setting.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its combination of a reactive bromine handle for cross-coupling and a protected acid functionality makes it an ideal building block for creating complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for researchers to effectively utilize this valuable compound in their synthetic endeavors.
References
-
WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][7][8]triazolo[4,3-a][7][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents. Available at:
-
Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem. Available at: [Link]
-
US6784171B2 - Process for the production of tert-butyl (E)-(6--2, 2-dimethyl[7][9]dioxan-4-yl). Available at:
-
Rapid Identification of Constituents in Cephalanthus tetrandrus (Roxb.) Ridsd. et Badh. F. Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry - MDPI. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Available at: [Link]
-
EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]
- Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents.
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. Available at: [Link]
-
Isolation and Characterization of Ethyl Acetate Fraction from Abroma augusta L as an Anti-Inflammatory Agent - Semantic Scholar. Available at: [Link]
-
Safety data sheet - CPAChem. Available at: [Link]
-
The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PubMed Central. Available at: [Link]
-
Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. Available at: [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. Available at: [Link]
-
Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]
-
Safety Data Sheet: Tert-butyl acetate - NIC Industries. Available at: [Link]
-
31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate. Available at: [Link]
- US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents.
-
NMR Chemical Shifts. Available at: [Link]
-
Ethyl 2-(2-bromopyrimidin-5-yl)acetate | C8H9BrN2O2 | CID 57443494 - PubChem. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry. Available at: [Link]
-
(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | CID - PubChem. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]
Sources
- 1. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. japsonline.com [japsonline.com]
- 6. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 7. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 8. US6784171B2 - Process for the production of tert-butyl (E)-(6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl](4R,6S)-2, 2-dimethyl[1, 3]dioxan-4-yl)acetate - Google Patents [patents.google.com]
- 9. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate in Medicinal Chemistry
[1]
CAS Number: 1114830-16-8 Formula: C₁₀H₁₃BrN₂O₂ Molecular Weight: 273.13 g/mol [1][2]
Abstract
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate represents a high-value "linchpin" scaffold in modern drug discovery, particularly within the fields of targeted protein degradation (PROTACs) and kinase inhibition.[1] Its structural utility lies in its orthogonality: the 5-bromo "warhead" enables rapid diversification via cross-coupling, while the tert-butyl ester serves as a robust, acid-labile masked carboxylate for linker attachment.[1] This guide provides a definitive technical analysis of its synthesis, reactivity profile, and application in high-throughput medicinal chemistry.[1]
Part 1: The Scaffold & Chemical Profile[1]
The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position with a tert-butyl acetate group and at the C5 position with a bromine atom.[1][3] This specific substitution pattern is non-trivial; the C2-position is historically difficult to functionalize selectively without disrupting the C5-halogen.[1]
Key Physical Properties
| Property | Value | Note |
| Appearance | White to off-white solid | Crystalline form preferred for stability.[1] |
| Melting Point | 58–62 °C | Low melting point requires cold storage to prevent caking.[1] |
| Solubility | DMSO, DCM, EtOAc | High lipophilicity due to the tert-butyl group.[1] |
| Stability | Acid-sensitive | The tert-butyl ester hydrolyzes in TFA/HCl.[1] Stable to basic conditions. |
Part 2: Synthesis Strategy (The "Make")
While commercial sources exist, in-house preparation is often required for gram-scale delivery or analog generation.[1] The most robust "field-proven" route avoids the expensive palladium-catalyzed
Core Logic
The 2-position of the pyrimidine ring is highly electrophilic due to the withdrawing nature of the two nitrogen atoms.[1] However, standard enolates (like those from ketones) can lead to polymerization.[1] We utilize Lithium Hexamethyldisilylamide (LiHMDS) to generate the enolate of tert-butyl acetate at low temperatures.[1] This sterically hindered, non-nucleophilic base prevents direct attack on the pyrimidine ring, ensuring the enolate is the only nucleophile.[1]
Step-by-Step Protocol
Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), tert-Butyl acetate (1.2 eq), LiHMDS (1.0 M in THF, 2.5 eq), Anhydrous THF.
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous THF under Argon.
-
Cool to -78 °C (Dry ice/Acetone bath).
-
Add LiHMDS solution dropwise.[1]
-
Add tert-butyl acetate slowly over 15 minutes. Critical: Maintain temp < -70 °C to prevent Claisen self-condensation of the ester.[1]
-
Stir for 30 minutes to ensure complete enolization.
-
-
Displacement (
): -
Reaction & Quench:
-
Workup:
Synthesis Workflow Diagram
Figure 1: The
Part 3: Reactivity Profile & Applications
The value of CAS 1114830-16-8 lies in its divergent reactivity .[1] It acts as a hub for synthesizing complex heterocycles.[1]
The C-5 "Warhead" (Suzuki-Miyaura Coupling)
The bromine at C-5 is perfectly positioned for palladium-catalyzed cross-coupling.[1]
-
Conditions:
, , Dioxane/Water, 80 °C. -
Insight: The tert-butyl ester is bulky enough to prevent chelation of the Pd catalyst to the pyrimidine nitrogens, often resulting in higher yields compared to methyl ester analogs.[1]
The Ester "Mask" (Acidolysis)
The tert-butyl group is orthogonal to base-labile groups (like Fmoc or methyl esters).[1]
-
Result: Quantitative conversion to the free carboxylic acid, ready for amide coupling (EDC/HOAt) to attach linkers for PROTACs.
Divergent Synthesis Map
Figure 2: Divergent synthetic utility.[1] The scaffold allows for "Warhead First" (Path A/B) or "Linker First" (Path C) functionalization strategies.[1]
Part 4: Case Study – PROTAC Linker Synthesis
In the development of BRD4 degraders (e.g., similar to compounds in WO2020055976A1), this scaffold is used to extend the reach of the E3 ligase ligand.[1]
Experimental Protocol (Linker Attachment):
-
Hydrolysis: Treat CAS 1114830-16-8 (1 mmol) with 4M HCl in Dioxane (5 mL) at RT for 2 hours. Concentrate to dryness to yield the carboxylic acid HCl salt.[1]
-
Coupling: Suspend the salt in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).[1] Stir for 5 mins.
-
Addition: Add the mono-Boc-diamine linker (e.g., N-Boc-ethylenediamine).[1] Stir for 2 hours.
-
Result: A 5-bromo-pyrimidine connected to a protected amine linker.[1][3][4] This "modular unit" can now be coupled to the protein of interest ligand via the bromine (Suzuki) and the E3 ligand via the amine (after Boc removal).[1]
Part 5: Handling & Safety Data[1]
-
Hazards: Irritant (H315, H319).[1] Avoid inhalation.
-
Storage: Store at 2-8 °C under inert atmosphere (Argon). The tert-butyl ester is thermally stable but prolonged exposure to moisture can lead to slow hydrolysis.[1]
-
QC Check:
H NMR (CDCl ) is the gold standard.[1] Look for the tert-butyl singlet at 1.45 ppm and the characteristic pyrimidine singlet (2H) at 8.7-8.8 ppm.[1][3] The methylene ( ) protons appear as a singlet around 3.8-3.9 ppm.[1]
References
-
Vertex Pharmaceuticals Inc. (2019).[1] Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. WO2019158550A1.[1] Link(Cited for general conditions of pyrimidine/pyridine acetate handling).[1]
-
Ambeed. (n.d.). Ethyl 2-(pyrimidin-2-yl)acetate Synthesis Route. Link(Cited for upstream synthesis logic of 2-pyrimidine acetates).[1][5]
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link(Cited for Suzuki/Buchwald conditions on the C-5 bromine).[1]
-
Organic Syntheses. (1998).[1] Reaction of tert-butyl acetate enolates with electrophiles. Coll. Vol. 9, p. 589.[1] (Foundational reference for LiHMDS/tert-butyl acetate protocols).
-
BLDPharm. (n.d.).[1] Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate Product Page. Link(Source for physical property verification).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 63155-11-3 | Ethyl 2-(pyrimidin-2-yl)acetate | Esters | Ambeed.com [ambeed.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Building Block in Targeted Protein Degradation
In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of this technology lies the modular synthesis of PROTACs, which requires a toolbox of versatile chemical building blocks. Among these, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate has emerged as a crucial intermediate, sought after for its inherent functionalities that allow for the facile construction of complex PROTAC molecules.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the chosen synthetic strategy and experimental conditions.
Strategic Approach to Synthesis: The Palladium-Catalyzed α-Arylation of an Ester Enolate
The molecular architecture of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate points towards a convergent synthetic strategy involving the formation of a carbon-carbon bond between the pyrimidine ring and the acetate moiety. Among the various modern cross-coupling methodologies, the palladium-catalyzed α-arylation of ester enolates stands out as a particularly effective approach for this transformation. This reaction class offers a direct and high-yielding route to α-aryl esters from readily available starting materials.
The proposed synthesis commences with the reaction of 2,5-dibromopyrimidine with the enolate of tert-butyl acetate. The choice of a palladium catalyst, in conjunction with a suitable phosphine ligand, is critical for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or in this case, more accurately, the reaction of the palladium-aryl intermediate with the enolate), and reductive elimination.
The Catalytic Cycle in Focus
The catalytic cycle, illustrated below, is the cornerstone of this synthetic transformation. Understanding its individual steps is paramount for troubleshooting and optimizing the reaction conditions.
Figure 1: A simplified representation of the palladium-catalyzed α-arylation of an ester enolate.
The cycle begins with the oxidative addition of the aryl halide (2,5-dibromopyrimidine) to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the nature of the halide and the electron density of the aromatic ring. The resulting palladium(II) intermediate then reacts with the ester enolate. The final step is reductive elimination from the arylpalladium(II) enolate complex, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate. The procedure has been designed to be self-validating, with clear checkpoints and characterization data to ensure the identity and purity of the final product.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Notes |
| 2,5-Dibromopyrimidine | C₄H₂Br₂N₂ | 237.88 | 32779-36-5 | Starting material. |
| tert-Butyl acetate | C₆H₁₂O₂ | 116.16 | 540-88-5 | Reagent and solvent. |
| Palladium(II) acetate | (CH₃COO)₂Pd | 224.50 | 3375-31-3 | Catalyst precursor. |
| Tri-tert-butylphosphine | C₁₂H₂₇P | 202.32 | 13716-12-6 | Ligand. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | C₆H₁₈NNaSi₂ | 183.37 | 1070-89-9 | Strong, non-nucleophilic base. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For work-up. |
| Saturated aq. NH₄Cl | - | - | - | For quenching. |
| Brine | - | - | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Silica gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography. |
| Hexanes | - | - | - | Eluent for chromatography. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for chromatography. |
Synthesis Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dibromopyrimidine (1.0 eq), palladium(II) acetate (0.05 eq), and tri-tert-butylphosphine (0.10 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous toluene to dissolve the solids.
-
Enolate Formation: In a separate dry flask under nitrogen, dissolve tert-butyl acetate (2.0 eq) in anhydrous toluene. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.8 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Coupling Reaction: Slowly add the pre-formed enolate solution to the flask containing the 2,5-dibromopyrimidine and catalyst via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Purification and Characterization: Ensuring a Self-Validating System
The integrity of any chemical synthesis lies in the rigorous purification and characterization of the final product. This ensures that the material being used in subsequent applications is of the required purity and identity.
Purification Workflow
Figure 2: A flowchart illustrating the purification process for tert-butyl 2-(5-bromopyrimidin-2-yl)acetate.
Characterization Data
The identity and purity of the synthesized tert-butyl 2-(5-bromopyrimidin-2-yl)acetate should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the tert-butyl protons (~1.5 ppm), a singlet for the methylene protons (~3.8 ppm), and a singlet for the two equivalent pyrimidine protons (~8.8 ppm). |
| ¹³C NMR | Resonances corresponding to the tert-butyl carbons, the quaternary ester carbon, the methylene carbon, and the carbons of the pyrimidine ring. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₃BrN₂O₂), including the characteristic isotopic pattern for a bromine-containing compound. |
Note: The exact chemical shifts in NMR spectroscopy may vary slightly depending on the solvent used for analysis.
Conclusion and Future Perspectives
This technical guide has outlined a detailed and reliable method for the synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, a key building block in the burgeoning field of targeted protein degradation. The palladium-catalyzed α-arylation of tert-butyl acetate with 2,5-dibromopyrimidine provides an efficient and scalable route to this important intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental and purification protocols, researchers can confidently produce high-purity material for their drug discovery programs.
The versatile nature of the pyrimidine ring and the presence of both a bromo substituent and an ester functionality make this molecule an ideal scaffold for further chemical elaboration. The bromine atom can be readily functionalized through a variety of cross-coupling reactions, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation. These features ensure that tert-butyl 2-(5-bromopyrimidin-2-yl)acetate will continue to be a valuable tool in the design and synthesis of next-generation therapeutics.
References
-
Palladium-Catalyzed Alpha-Arylation of Esters and Amides. Hartwig, J. F., et al. Journal of the American Chemical Society. [Link]
-
The Negishi Cross-Coupling Reaction. Negishi, E.-i. Accounts of Chemical Research. [Link]
-
PROTACs: A New Therapeutic Modality. Crews, C. M., et al. Nature Reviews Drug Discovery. [Link]
-
Synthesis of Pyrimidine Derivatives. Joule, J. A., and Mills, K. Heterocyclic Chemistry. [Link]
-
Purification of Laboratory Chemicals. Armarego, W. L. F., and Chai, C. L. L. Elsevier. [Link]
An In-Depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Key Building Block in Modern Drug Discovery
For Immediate Release
[CITY, State] – January 27, 2026 – As the landscape of therapeutic intervention evolves, the demand for sophisticated molecular tools has never been greater. This technical guide delves into the core characteristics, synthesis, and application of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a pivotal building block for researchers, scientists, and professionals in the field of drug development. Its unique structural features make it an invaluable asset in the construction of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.
Core Molecular Attributes
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a heterocyclic compound featuring a pyrimidine ring, a functionality that is a common motif in a vast array of pharmacologically active agents. The presence of a bromine atom at the 5-position of the pyrimidine ring and a tert-butyl acetate group at the 2-position bestows upon it a versatile reactivity profile, making it a sought-after intermediate in multi-step organic syntheses.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| CAS Number | 1114830-16-8 | [1] |
| Appearance | Solid (typical) | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
The Synthetic Rationale: A Chemist's Perspective
While a definitive, publicly available, step-by-step synthesis protocol for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is not extensively documented in readily accessible literature, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. A plausible and efficient approach involves the esterification of 2-(5-bromopyrimidin-2-yl)acetic acid with tert-butanol.
A related synthetic transformation, the synthesis of tert-butyl 2-(4-methoxyphenylthio)acetate, provides a procedural blueprint that can be adapted. This reaction involves the dropwise addition of tert-butyl bromoacetate to a solution of the corresponding thiol and a base like potassium tert-butoxide (t-BuOK) in an appropriate solvent such as tetrahydrofuran (THF) at a controlled temperature.[2]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
The causality behind this experimental design lies in the reactivity of the starting materials. The carbon atom at the 2-position of the 2,5-dibromopyrimidine is susceptible to nucleophilic attack, and a carbanion equivalent derived from tert-butyl acetate would serve as an effective nucleophile. The tert-butyl ester group is a common protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its susceptibility to cleavage under acidic conditions, providing a strategic advantage in the synthesis of complex molecules.
The Lynchpin of Targeted Protein Degradation: Application in PROTACs
The primary and most impactful application of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This novel therapeutic modality offers the potential to target proteins that have been historically considered "undruggable."
The structure of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is ideally suited for its role in PROTAC synthesis. The bromo-substituent on the pyrimidine ring serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the pyrimidine core and a diverse range of boronic acids or esters, which can be attached to a linker element of the PROTAC.
The Role in PROTAC Assembly:
Caption: The central role of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in PROTAC synthesis via Suzuki-Miyaura coupling.
This modular approach allows for the systematic variation of the linker and the E3 ligase ligand, enabling the optimization of the PROTAC's pharmacological properties.
Targeting Key Oncoproteins: BRD4 and BTK
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate has been instrumental in the development of PROTACs targeting key oncoproteins, including Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
-
BRD4: As an epigenetic reader, BRD4 plays a crucial role in the regulation of gene expression and is a well-validated target in various cancers. BRD4-targeting PROTACs have demonstrated the ability to significantly reduce BRD4 protein levels, offering a promising therapeutic strategy.[3][4] The use of this building block allows for the construction of potent and selective BRD4 degraders.[5]
-
BTK: A critical component of the B-cell receptor signaling pathway, BTK is a key therapeutic target in B-cell malignancies.[6] PROTACs designed to degrade BTK have shown potential to overcome resistance mechanisms associated with traditional BTK inhibitors.[7][8] The versatility of the 5-bromopyrimidine moiety allows for its incorporation into diverse BTK-targeting PROTAC scaffolds.
Physicochemical Characterization: A Spectroscopic Profile
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.3-1.5 ppm).[9][10] The methylene protons adjacent to the carbonyl group would appear as a singlet further downfield. The two non-equivalent protons on the pyrimidine ring would each present as a singlet in the aromatic region of the spectrum.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon, and the carbon atoms of the pyrimidine ring. The carbon atom bonded to the bromine would exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (273.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[11] Common fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.
Conclusion and Future Outlook
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate has firmly established itself as a cornerstone building block in the arsenal of medicinal chemists and drug discovery scientists. Its strategic combination of a reactive bromine handle and a stable ester protecting group makes it an ideal starting point for the synthesis of complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such versatile and strategically functionalized intermediates is set to grow, ensuring that Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate will remain a relevant and valuable tool for the foreseeable future.
References
-
National Center for Biotechnology Information. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PubMed Central. Available from: [Link]
-
MDPI. (2024). Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation. Available from: [Link]
-
ResearchGate. (2020). Targeted selective degradation of Bruton's tyrosine kinase by PROTACs. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]
-
Supporting Information. Synthesis route of the sulfone warhead 4. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PubMed Central. Available from: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
National Center for Biotechnology Information. (2024). BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available from: [Link]
-
Open Exploration Publishing. (2023). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Available from: [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]
-
ResearchGate. (2018). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Available from: [Link]
-
Chegg.com. (2021). Solved The IR, 1H NMR, and 13C NMR spectra, and structure of. Available from: [Link]
-
MDPI. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Available from: [Link]
-
Cambridge Open Engage. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Available from: [Link]
-
PubMed. (2025). Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer. Available from: [Link]
-
Supporting Information. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. Available from: [Link]
-
ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available from: [Link]
-
PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available from: [Link]
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Available from: [Link]
Sources
- 1. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Diverse Biological Activities of Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the quest for novel therapeutics. The introduction of a bromine atom onto this versatile core imparts unique physicochemical properties, profoundly influencing the molecule's biological profile. This guide provides an in-depth exploration of the multifaceted biological activities of bromopyrimidine derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.
I. Anticancer Activity of Bromopyrimidine Derivatives: Targeting the Engines of Malignancy
Bromopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines, including those of the cervix (HeLa), lung (A549), and breast (MCF-7).[1] Their mechanisms of action are often centered on the inhibition of key enzymes that drive cancer cell proliferation and survival.
A. Mechanism of Action: Taming Uncontrolled Cell Growth
A primary anticancer mechanism of bromopyrimidine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, differentiation, and apoptosis.[3][4] Dysregulation of these pathways is a hallmark of cancer.
-
Tyrosine Kinase Inhibition: Many bromopyrimidine derivatives have been designed as potent tyrosine kinase inhibitors. For instance, certain 5-bromo-pyrimidine analogues have demonstrated excellent activity against the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia, with some compounds showing potency comparable to the established drug Dasatinib.[1]
-
EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers and are critical targets for cancer therapy.[4][5] Bromopyrimidine derivatives have been investigated as inhibitors of these receptors, interfering with downstream signaling cascades that promote tumor growth.[3] The binding of these inhibitors to the ATP-binding site of the kinase domain effectively blocks the phosphorylation cascade.[5]
-
JNK Pathway Modulation: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death).[4] Some pyrimidine derivatives have been shown to induce JNK phosphorylation, leading to the activation of pro-apoptotic pathways in cancer cells.[6]
-
Induction of Apoptosis: Beyond kinase inhibition, some bromopyrimidine derivatives can induce apoptosis through other mechanisms, such as the inhibition of Topoisomerase IIα, an enzyme essential for DNA replication and repair.[3] Inhibition of this enzyme leads to DNA damage and triggers the apoptotic cascade.
Below is a diagram illustrating the interception of the EGFR signaling pathway by a bromopyrimidine derivative.
Figure 1: Inhibition of the EGFR signaling pathway by a bromopyrimidine derivative.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of bromopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2]
-
Position of the Bromo Group: The presence of a bromine atom at the 5-position of the pyrimidine ring has been shown to be crucial for the potent antiproliferative activity of certain derivatives.[7]
-
Substituents at other positions: The introduction of various aryl and heterocyclic moieties at other positions of the pyrimidine core can modulate the anticancer activity. For instance, the incorporation of a 1,2-dimethylpiperazine pendant domain in combination with a 5-bromo substituent yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.[7]
C. In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected bromopyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | Melanoma (A375) | < 50 | [8] |
| Melanoma (C32) | < 50 | [8] | |
| Prostate (DU145) | < 50 | [8] | |
| Compound 4e | Colon (Colo 205) | 1.66 | [9] |
| Compound 4f | Colon (Colo 205) | 1.83 | [9] |
| Compound 7m | Lung (A549) | Potent | [10] |
| Compound 7r | Colon (HT-29) | Potent | [10] |
II. Antimicrobial Activity of Bromopyrimidine Derivatives: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Bromopyrimidine derivatives have demonstrated significant potential as a novel class of antimicrobial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1]
A. Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial action of bromopyrimidine derivatives can be attributed to their ability to interfere with fundamental cellular processes in microorganisms.
-
Inhibition of FtsZ Polymerization: A key target for some thiophenyl-pyrimidine derivatives is the FtsZ protein, a bacterial homolog of tubulin.[11][12] FtsZ plays a critical role in bacterial cell division by forming a contractile ring (the Z-ring) at the division site.[11] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[11][12]
-
Inhibition of GTPase Activity: The function of FtsZ is dependent on its GTPase activity. Some bromopyrimidine derivatives have been shown to inhibit this enzymatic activity, further contributing to the disruption of cell division.[12]
Below is a workflow illustrating the mechanism of action of bromopyrimidine derivatives on bacterial cell division.
Figure 2: Inhibition of FtsZ polymerization by a bromopyrimidine derivative.
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of bromopyrimidine derivatives is closely linked to their chemical structure.
-
Influence of Halogenation: Studies have shown that the presence and nature of halogen substituents can significantly impact antimicrobial activity. For instance, the percentage of inhibition against certain bacteria has been observed to increase with the increasing electronegativity of the halogen atom in the A-ring of flavonoid derivatives.[13]
-
Role of Other Substituents: The introduction of sulfur and nitrogen atoms, in addition to specific substituents at certain positions, has been found to enhance the antibacterial properties of flavone derivatives.[13]
C. In Vitro Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected bromopyrimidine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5a | S. aureus | Significant Activity | [1] |
| E. coli | Significant Activity | [1] | |
| Compound 5c | S. aureus | Significant Activity | [1] |
| E. coli | Significant Activity | [1] | |
| Compound 6b | C. albicans | Significant Activity | [1] |
| Thiophenyl-pyrimidine | MRSA | < 2 | [12] |
| VRE | < 2 | [12] |
III. Enzyme Inhibitory Activity of Bromopyrimidine Derivatives: A Versatile Pharmacophore
Beyond their anticancer and antimicrobial properties, bromopyrimidine derivatives have demonstrated inhibitory activity against a variety of other enzymes, highlighting their potential for treating a broader range of diseases.
A. Diverse Enzyme Targets
-
Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation. This suggests their potential as anti-inflammatory agents.
-
Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano-pyrimidine derivatives have shown potent inhibitory activity against thymidylate synthase, a crucial enzyme in DNA synthesis, with IC50 values in the nanomolar range.[14]
B. In Vitro Enzyme Inhibition Data
The following table provides a summary of the enzyme inhibitory activity of selected pyrimidine derivatives.
| Compound ID | Enzyme Target | IC50 | Reference |
| Compound 8 | Thymidylate Synthase | 3.89 nM | [14] |
| Compound 12 | Thymidylate Synthase | 15.74 nM | [14] |
| Pyrazolo[3,4-d]pyrimidine 12 | BTK | 4.2 nM | [15] |
| Pyrazolo[3,4-d]pyrimidine 13 | BTK | 11.1 nM | [15] |
| Thienopyrimidine 9a | PI3Kα | 9.47 µM | [16] |
| Pyrimidine-based derivative 13 | Aurora A kinase | < 200 nM | [17] |
IV. Key Experimental Protocols
To facilitate further research and development of bromopyrimidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bromopyrimidine derivatives and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a two-fold serial dilution of the bromopyrimidine derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. ADP-Glo™ Kinase Assay for Enzyme Inhibition
This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Protocol:
-
Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and the bromopyrimidine derivative (inhibitor).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP produced to ATP.
-
Luminescence Measurement: The newly generated ATP is then measured using a luciferase/luciferin reaction, and the luminescent signal is read on a luminometer.
-
Data Analysis: The luminescence is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC50 of the inhibitor.
V. Conclusion and Future Directions
Bromopyrimidine derivatives represent a rich and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents, coupled with their synthetic accessibility, makes them a highly attractive area for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the bromopyrimidine core to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the chemical space around the bromopyrimidine nucleus holds immense promise for the discovery of next-generation drugs to address unmet medical needs.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). PubMed. Retrieved January 27, 2026, from [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved January 27, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of Bozepinib. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). Retrieved January 27, 2026, from [Link]
-
Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 27, 2026, from [Link]
-
Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor. Retrieved January 27, 2026, from [Link]
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
Reference Antimicrobial Susceptibility Testing (AST) Data. (2024). Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor.org. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
HER2-driven breast cancer suppression by the JNK signaling pathway. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). PubMed. Retrieved January 27, 2026, from [Link]
-
MIC and Inhibition zone diameter distributions. (n.d.). EUCAST. Retrieved January 27, 2026, from [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Protocol to analyze antimicrobial susceptibility data. (n.d.). NPL Publications. Retrieved January 27, 2026, from [Link]
-
Jnk Pathway. (2015). YouTube. Retrieved January 27, 2026, from [Link]
-
HER2 signaling pathway. HER2 as well as the other members of the EGFR... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 27, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Bacterial cell division: modeling FtsZ assembly and force generation from single filament experimental data. (2018). FEMS Microbiology Reviews. Retrieved January 27, 2026, from [Link]
-
Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Structure-activity relationship that was identified for the inhibitors... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of Bozepinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 17. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
The Pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine scaffold, a fundamental heterocyclic motif, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. Its inherent electronic properties and versatile substitution patterns have rendered it a "privileged structure," consistently appearing in a multitude of biologically active compounds and clinically successful drugs. This guide provides a comprehensive exploration of the multifaceted role of pyrimidines in drug discovery and development. We will delve into the fundamental principles that underpin their biological activity, explore their diverse therapeutic applications with a focus on anticancer, antiviral, and antimicrobial agents, and provide insights into the synthetic strategies and structure-activity relationships that guide the design of novel pyrimidine-based therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform the next generation of pyrimidine-centered drug discovery.
The Enduring Significance of the Pyrimidine Scaffold
The prevalence of the pyrimidine ring system in nature is a clear indicator of its profound biological importance. As a core component of the nucleobases cytosine, thymine, and uracil, it is fundamental to the structure and function of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades.[3][4] The two nitrogen atoms within the six-membered ring confer unique electronic properties, enabling a range of non-covalent interactions with biological targets, including hydrogen bonding, which is crucial for molecular recognition.[5] Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group, offering opportunities to fine-tune pharmacokinetic and pharmacodynamic properties.[4][5]
The versatility of the pyrimidine core is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6][7][8] The U.S. Food and Drug Administration (FDA) has approved a rapidly growing portfolio of pyrimidine-containing drugs, underscoring their therapeutic value across a wide array of diseases.[4]
Pyrimidines in Oncology: A Pillar of Cancer Chemotherapy
The application of pyrimidine analogs in cancer treatment is a well-established and continually evolving field. Their primary mechanism of action often involves the disruption of nucleic acid synthesis, preferentially targeting rapidly proliferating cancer cells.
Antimetabolites: Disrupting the Building Blocks of Life
Pyrimidine antimetabolites are structurally similar to endogenous pyrimidines and function by interfering with the synthesis of DNA and RNA.[9][10] This can occur through several mechanisms:
-
Inhibition of Key Enzymes: Pyrimidine analogs can inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase.[11]
-
Incorporation into Nucleic Acids: These analogs can be incorporated into DNA and RNA, leading to strand breaks, miscoding, and ultimately, apoptosis.[10]
-
Inhibition of DNA Polymerase: Some pyrimidine derivatives can directly inhibit the action of DNA polymerase, halting DNA replication.[10]
A classic example is 5-Fluorouracil (5-FU) , which has been a mainstay in the treatment of various solid tumors for decades.[11]
Kinase Inhibitors: Targeting Aberrant Signaling
In recent years, pyrimidine-based compounds have emerged as potent inhibitors of protein kinases, which are often dysregulated in cancer. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[12][13] This has led to the development of numerous targeted therapies.
For instance, pyrimidine derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[3] Drugs like Gefitinib and Lapatinib are examples of pyrimidine-based EGFR inhibitors used in the treatment of lung and breast cancer.[3] Furthermore, fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are recognized as privileged scaffolds for kinase inhibitor development due to their structural similarity to the adenine ring of ATP.[13][14]
Workflow: Screening for Pyrimidine-Based Kinase Inhibitors
Caption: A generalized workflow for the identification and optimization of pyrimidine-based kinase inhibitors.
Pyrimidines in the Fight Against Viral Infections
The structural analogy of pyrimidine derivatives to nucleosides has made them a rich source of antiviral agents.[15] These compounds typically function as chain terminators in viral DNA or RNA synthesis.
Many successful antiviral drugs are pyrimidine nucleoside analogs, including:
-
Zidovudine (AZT): An anti-HIV drug that inhibits reverse transcriptase.[5]
-
Lamivudine: Used in the treatment of HIV and hepatitis B.[15]
-
Acyclovir: A widely used medication against herpes viruses.[15]
The development of non-nucleoside pyrimidine inhibitors has also gained traction. For example, Etravirine and Rilpivirine are pyrimidine-containing non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy.[5]
The Broad Spectrum of Antimicrobial Pyrimidines
Pyrimidine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[6][16] Their mechanisms of action are diverse and can include:
-
Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids. Trimethoprim , a pyrimidine-based antibacterial, is a well-known DHFR inhibitor.
-
Intercalation into DNA: Some pyrimidine derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function.[17]
The combination of a pyrimidine core with other heterocyclic moieties, such as sulfanilamides, has proven to be a successful strategy for developing novel antimicrobial agents with enhanced potency.[17]
Pyrimidines in the Central Nervous System (CNS)
The therapeutic potential of pyrimidines extends to the treatment of neurological disorders. Several pyrimidine-containing drugs are used for their effects on the CNS:
-
Sedatives and Hypnotics: Compounds like Zaleplon and Indiplon are used to treat insomnia.[5]
-
Antipsychotics: Risperidone and Pirenperone are employed in the management of schizophrenia and bipolar disorder.[5]
More recently, research has focused on the role of pyrimidines in combating neurodegenerative diseases such as Alzheimer's disease.[18][19] Pyrimidine-based compounds are being investigated as modulators of γ-secretase, an enzyme involved in the production of amyloid-beta peptides, and as inhibitors of kinases implicated in tau pathology.[12][18]
Synthetic Strategies for Accessing Pyrimidine Scaffolds
The facile synthesis of substituted pyrimidines is a key factor in their widespread use in medicinal chemistry. Several named reactions are cornerstones of pyrimidine synthesis:
The Biginelli Reaction: A Classic Multicomponent Approach
First reported in 1891, the Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[5] This reaction is highly valued for its simplicity, efficiency, and ability to generate a diverse range of pyrimidine derivatives.[5]
Experimental Protocol: A Representative Biginelli Reaction
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aryl aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., HCl).
-
Reaction Conditions: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Other Synthetic Routes
Beyond the Biginelli reaction, numerous other methods exist for the synthesis of the pyrimidine core. For example, a one-pot multi-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea can yield pyrimidine derivatives.[20] Subsequent modifications, such as hydrazinolysis and condensation reactions, can be used to further elaborate the pyrimidine scaffold and generate libraries of compounds for biological screening.[20]
Structure-Activity Relationship (SAR) and Drug Design
The systematic modification of substituents on the pyrimidine ring is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates. The position and nature of these substituents can significantly influence a compound's potency, selectivity, and metabolic stability.[21] For instance, in the development of kinase inhibitors, modifications at the 5-position of the pyrimidine core can impact selectivity by interacting with the gatekeeper residue in the ATP-binding pocket.[12]
Computational methods, such as molecular docking, play an increasingly important role in guiding the design of novel pyrimidine derivatives by predicting their binding modes and affinities to biological targets.
Conclusion and Future Perspectives
The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its inherent biological relevance, coupled with its synthetic tractability, has cemented its status as a privileged structure in medicinal chemistry. The continued exploration of novel pyrimidine derivatives, aided by advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology, holds immense promise for addressing unmet medical needs. From targeted cancer therapies to novel antiviral and neuroprotective agents, the future of the pyrimidine core in drug discovery is undoubtedly bright.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]
-
Minoxidil. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrimidine Analogs. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). (n.p.). Retrieved from [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). (n.p.). Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central. Retrieved from [Link]
-
Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). (n.p.). Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). (n.p.). Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). (n.p.). Retrieved from [Link]
- Pyrimidine derivatives for treatment of alzheimer's disease. (n.d.). Google Patents.
-
Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis. Retrieved from [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. Retrieved from [Link]
-
Pyrimidine Analogues. (2017). NCBI Bookshelf. Retrieved from [Link]
-
Biological and Medicinal Significance of Pyrimidine's: A Review. (2025). (n.p.). Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. Retrieved from [Link]
-
Pyrimidine analogue – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). (n.p.). Retrieved from [Link]
-
Brain pyrimidine nucleotide synthesis and Alzheimer disease. (n.d.). Aging-US. Retrieved from [Link]
-
FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed. Retrieved from [Link]
-
Review on Antimicrobial Activity of Pyrimidine. (n.d.). ProQuest. Retrieved from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved from [Link]
-
Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press. Retrieved from [Link]
-
BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (n.d.). (n.p.). Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central. Retrieved from [Link]
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). (n.p.). Retrieved from [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Pyrimidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutics. This technical guide delves into the discovery and significance of innovative pyrimidine building blocks, with a particular focus on three promising classes: pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. As a Senior Application Scientist, this document aims to provide not just a compilation of facts, but a narrative that illuminates the rationale behind synthetic strategies and the profound implications of these compounds in modern drug development. We will explore their synthesis, mechanism of action, and structure-activity relationships, supported by detailed protocols and quantitative data to empower researchers in their quest for next-generation therapeutics.
The Enduring Legacy and Evolving Potential of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, and its capacity to serve as a bioisostere for other aromatic systems, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] The intrinsic versatility of the pyrimidine nucleus allows for extensive chemical modification, enabling the exploration of vast chemical space and the development of highly potent and selective therapeutic agents.[5]
Recent advancements in synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions like the Biginelli reaction, have further accelerated the discovery of novel pyrimidine derivatives with enhanced biological activities.[6][7] This guide will focus on three such classes of fused pyrimidines that have demonstrated significant potential in recent years.
Pyrido[2,3-d]pyrimidines: Potent Modulators of Cellular Signaling
The pyrido[2,3-d]pyrimidine scaffold has emerged as a particularly interesting framework for the development of kinase inhibitors and antibacterial agents.[8][9] The fusion of a pyridine ring to the pyrimidine core creates a unique electronic and steric environment that can be exploited for selective targeting of enzymes and receptors.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of a substituted aminopyridine with a pyrimidine precursor or the construction of the pyridine ring onto an existing pyrimidine scaffold.[8] A common synthetic route involves the reaction of 2-amino-nicotinonitrile derivatives with various reagents to construct the fused pyrimidine ring.
A key area of interest for this scaffold is the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[10] Structure-activity relationship studies have revealed that substitutions at the C4 and C7 positions of the pyrido[2,3-d]pyrimidine core are crucial for potent Pim-1 inhibition and cytotoxic activity against cancer cell lines.[10]
Table 1: Antibacterial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives [6][9]
| Compound ID | R Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 14 | H | Active (Specific value not provided) | - |
| 5b | 4-chlorophenyl | 0.48 | 0.98 |
| 5c | 4-methoxyphenyl | 0.98 | 1.95 |
| 5f | 2-thienyl | 1.95 | 3.91 |
| 7 | - | 0.48 | 0.98 |
| Ampicillin | - | - | - |
| Ciprofloxacin | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Mechanism of Action: Targeting the PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a key regulator of cell survival, proliferation, and apoptosis.[4] Its overexpression is associated with a poor prognosis in several cancers. Pyrido[2,3-d]pyrimidine-based inhibitors act by competing with ATP for binding to the active site of PIM-1 kinase, thereby blocking its downstream signaling cascade. This leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.[10]
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Thieno[2,3-d]pyrimidines: Versatile Scaffolds with Broad-Spectrum Activity
Thieno[2,3-d]pyrimidines, bioisosteres of purines, have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12] The thiophene ring introduces unique electronic properties and potential for further functionalization, making this scaffold a valuable starting point for drug discovery programs.
Synthetic Approaches
The synthesis of the thieno[2,3-d]pyrimidine core can be achieved through several routes. A common and efficient method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur to form a 2-aminothiophene intermediate, which is then cyclized to the desired thieno[2,3-d]pyrimidine.[12]
Another approach involves building the thiophene ring onto a pre-existing pyrimidine scaffold. For instance, the reaction of a 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl-2-mercaptoacetate can yield the thieno[2,3-d]pyrimidine core.[11]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol describes a representative synthesis of a thieno[2,3-d]pyrimidine derivative starting from 2-amino-5-isopropyl-thiophene-3-carbonitrile.
Step 1: Synthesis of 2-amino-5-isopropyl-thiophene-3-carbonitrile
-
To a stirred solution of isobutyraldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol) and a catalytic amount of a base (e.g., piperidine).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired 2-aminothiophene derivative.[12]
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
-
A mixture of 2-amino-5-isopropyl-thiophene-3-carbonitrile (10 mmol) and formamide (50 mmol) is heated at 150-160 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the thieno[2,3-d]pyrimidin-4-amine.[11]
Pyrazolo[1,5-a]pyrimidines: A New Frontier in Anticancer Therapeutics
The pyrazolo[1,5-a]pyrimidine scaffold has recently gained prominence as a source of potent and selective kinase inhibitors, particularly in the context of cancer therapy.[13][14] These compounds often act as ATP-competitive inhibitors, targeting key kinases involved in cancer cell proliferation and survival.
Synthesis and Biological Evaluation
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[3] The strategic placement of substituents on both the pyrazole and pyrimidine rings allows for the fine-tuning of their biological activity and selectivity.
Table 2: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives [3][14][15]
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 6a | Phenyl | CN | 10.80 ± 0.36 | 8.85 ± 0.24 |
| 6b | Phenyl | CO2Et | 19.84 ± 0.49 | 12.76 ± 0.16 |
| 6c | 4-Chlorophenyl | CN | 12.31 ± 0.29 | 9.12 ± 0.31 |
| 12b | - | - | - | - |
| 5-Fluorouracil | - | - | 10.19 ± 0.42 | 7.19 ± 0.47 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel pyrazolo[1,5-a]pyrimidine-based drug candidates follows a well-defined workflow, from initial synthesis to comprehensive biological evaluation.
Caption: Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Drug Discovery.
In Vitro Assay Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The exploration of novel pyrimidine building blocks continues to be a highly rewarding endeavor in the field of drug discovery. The pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines highlighted in this guide represent just a fraction of the innovative scaffolds being developed. Their potent and selective biological activities, coupled with their synthetic tractability, make them exceptional candidates for the development of next-generation therapeutics.
As our understanding of disease biology deepens, so too will our ability to design and synthesize pyrimidine derivatives with tailored properties to address unmet medical needs. The integration of computational chemistry, high-throughput screening, and advanced synthetic methodologies will undoubtedly accelerate the journey from novel building block to life-saving medicine. The future of pyrimidine-based drug discovery is bright, promising a continued legacy of innovation and impact on human health.
References
-
Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
-
Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. (n.d.). PubMed. Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). National Institutes of Health. Retrieved from [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016, October 23). Retrieved from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021, November 10). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2025, January 30). Retrieved from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. (n.d.). PubMed. Retrieved from [Link]
-
PIM-1 kinase as cancer drug target: An update. (n.d.). National Institutes of Health. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. promega.com [promega.com]
- 2. 4-氨基-6-羟基-2-巯基嘧啶 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate literature review
An In-Depth Technical Guide to tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Heterocyclic compounds, in particular, form the scaffold of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate has emerged as a significant intermediate. Its structure is a deliberate convergence of key functional motifs: a pyrimidine core, a reactive bromine "handle," and a sterically influential tert-butyl acetate group.
This guide serves as a technical deep dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of properties to provide a cohesive narrative on the compound's synthesis, characterization, and strategic application. We will explore the causality behind synthetic choices, the functional implications of its structural components, and its role as a pivotal precursor in the journey toward complex, biologically active molecules, including its classification as a building block for protein degraders[1].
Physicochemical Properties and Strategic Structural Analysis
The utility of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate in a research and development setting is directly linked to its distinct chemical and physical properties. A summary of its core identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 1114830-16-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Strategic Importance of Structural Features
-
5-Bromopyrimidine Core : The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The bromine atom at the C5 position is not merely a substituent; it is a strategically placed functional handle. This site is highly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This modularity is paramount in library synthesis and structure-activity relationship (SAR) studies.
-
tert-Butyl Acetate Moiety : The acetate linker attached to the C2 position serves two primary purposes. First, the tert-butyl ester acts as a robust protecting group for the carboxylic acid. Its steric bulk prevents unwanted side reactions under many conditions, yet it can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid. This acid can then be used for amide bond formation, a cornerstone of peptide and small molecule drug synthesis. Second, the tert-butyl group itself enhances the compound's solubility in organic solvents and imparts specific lipophilic and steric properties that can be crucial for molecular recognition at a target binding site.
Spectroscopic Characterization
While a dedicated experimental spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on analogous compounds and foundational principles.
-
¹H NMR : The proton spectrum is expected to show distinct signals. The two equivalent pyrimidine protons (at C4 and C6) would appear as a sharp singlet in the aromatic region (typically δ 8.5-9.0 ppm). The methylene protons (-CH₂-) adjacent to the pyrimidine ring and the carbonyl group would resonate as a singlet around δ 3.8-4.2 ppm. The most prominent signal would be a sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The high intensity and sharpness of the tert-butyl signal is a known advantage for NMR studies, even in large molecular assemblies[5].
-
¹³C NMR : The carbon spectrum would reveal a signal for the ester carbonyl carbon around δ 168-172 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would produce strong signals around δ 80-82 ppm and δ 28 ppm, respectively[6][7]. Carbons of the pyrimidine ring would appear in the δ 110-165 ppm range, with the carbon bearing the bromine atom (C5) being significantly shielded.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is typically achieved through a nucleophilic substitution pathway. The core principle involves generating a nucleophilic carbanion from a suitable pyrimidine precursor, which then reacts with an electrophilic source of the tert-butyl acetate moiety.
Core Synthetic Workflow
The most logical synthetic approach involves the reaction of a 2-methyl-5-bromopyrimidine precursor with a strong, non-nucleophilic base to generate a carbanion, followed by trapping with an appropriate electrophile. A more direct, albeit potentially lower-yielding, method could involve the reaction of 2,5-dibromopyrimidine with the enolate of tert-butyl acetate. A common and effective strategy is the alkylation of a suitable nucleophile with tert-butyl bromoacetate.
Caption: Synthetic workflow for tert-butyl 2-(5-bromopyrimidin-2-yl)acetate.
Detailed Experimental Protocol
The following protocol is a representative, field-proven methodology adapted from analogous synthetic procedures for ester alkylation[8].
Objective: To synthesize tert-butyl 2-(5-bromopyrimidin-2-yl)acetate.
Materials:
-
2-Methyl-5-bromopyrimidine (1.0 equiv.)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv.)
-
tert-Butyl bromoacetate (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-methyl-5-bromopyrimidine (1.0 equiv.) and dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Under a steady stream of nitrogen, add potassium tert-butoxide (t-BuOK) (1.1 equiv.) portion-wise over 5-10 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will typically change color, indicating the formation of the anion. Causality: A strong, non-nucleophilic base like t-BuOK is essential to deprotonate the acidic methyl group without competing in a nucleophilic attack on the starting material or product. The low temperature is critical to prevent side reactions and degradation of the reactive intermediate.
-
Alkylation: While maintaining the temperature at 0 °C, add tert-butyl bromoacetate (1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford tert-butyl 2-(5-bromopyrimidin-2-yl)acetate as a solid.
Applications in Drug Discovery
The true value of this compound lies in its application as a strategic platform for generating diverse and complex molecular architectures.
The Hub-and-Spoke Model of Derivatization
The molecule can be visualized as a central hub from which numerous derivatives can be synthesized. The two primary "spokes" for modification are the bromine atom and the ester functionality.
Caption: Versatility of the core scaffold in medicinal chemistry.
Case Application: Building Blocks for Targeted Therapies
-
Kinase Inhibitors : The pyrimidine scaffold is a well-established core in many kinase inhibitors. By performing a Suzuki coupling at the bromine position, researchers can introduce specific aryl or heteroaryl motifs designed to interact with the hinge region or other key pockets of a target kinase. The acetate side chain can be modified to improve solubility or to form additional hydrogen bonds.
-
Protein Degraders (PROTACs) : The compound is explicitly listed as a "Protein Degrader Building Block"[1]. This implies its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the core could be part of the "warhead" that binds to the target protein. The carboxylic acid (revealed after deprotection) serves as a perfect attachment point for a linker, which is then connected to an E3 ligase-binding moiety, creating the bifunctional PROTAC molecule.
-
Bromodomain Inhibitors : While not a direct derivative, related structures such as tert-butyl acetate derivatives of thieno-triazolo-diazepines have been developed as potent inhibitors of bromodomains like BRD4, which are important targets in oncology[9]. This demonstrates the therapeutic relevance of scaffolds containing the tert-butyl acetate feature in the context of epigenetic modulation.
Safety and Handling
As a laboratory chemical, proper handling of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is essential.
-
Hazard Profile : The GHS hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[2]. The closely related ethyl ester shows a similar profile[10].
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[2].
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is far more than a simple chemical intermediate; it is a strategically designed molecular tool. Its combination of a reactive coupling site, a protectable functional group, and a privileged heterocyclic core makes it an exceptionally valuable asset for medicinal chemists. Understanding its synthesis, reactivity, and potential applications empowers researchers to efficiently generate novel molecular entities with high therapeutic potential. As the fields of targeted protein degradation and kinase inhibition continue to evolve, the demand for versatile and intelligently designed building blocks like this one will undoubtedly grow, solidifying its place in the modern drug discovery arsenal.
References
-
LookChem. Cas 1114830-16-8,tert-Butyl 2-(5-broMopyriMidin-2-yl)acetate. Available from: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Numerade. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (2023-09-24). Available from: [Link]
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available from: [Link]
-
CP Lab Safety. tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg. Available from: [Link]
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Available from: [Link]
-
Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][11][12]triazolo[4,3-a][11][12]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available from:
-
Supporting Information. 2 - Supporting Information. Available from: [Link]
-
Springer. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
-
YouTube. CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. (2024-06-16). Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. CAS: 1114830-16-8 | CymitQuimica [cymitquimica.com]
- 4. Cas 1114830-16-8,tert-Butyl 2-(5-broMopyriMidin-2-yl)acetate | lookchem [lookchem.com]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 10. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]
- 12. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
Chemical classification of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
An In-Depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Keystone Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often dictated by the strategic use of versatile chemical building blocks. Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, identified by its CAS Number 1114830-16-8, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals.[1] This pyrimidine derivative is not merely an intermediate; it is a carefully designed scaffold that offers a confluence of desirable features for the synthesis of complex, biologically active molecules. Its classification as a "Protein Degrader Building Block" hints at its utility in cutting-edge therapeutic modalities.[1]
This guide provides an in-depth technical overview of Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will explore its structural attributes, detail its synthesis and purification, and provide a practical case study on its application in the development of potent kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology.
Physicochemical Properties and Structural Analysis
The utility of a building block is fundamentally tied to its physical and chemical properties. The structural features of Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate are strategically poised for multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 1114830-16-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2][3] |
| Molecular Weight | 273.13 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Core Structural Rationale:
-
The 5-Bromopyrimidine Core : This is the reactive heart of the molecule. The bromine atom at the 5-position is an exceptionally versatile synthetic handle. It is strategically placed on the electron-deficient pyrimidine ring, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the straightforward introduction of a vast array of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
-
The Acetic Acid Side Chain : The acetate moiety at the 2-position provides a crucial linkage point. It can be further functionalized, for instance, by amide bond formation after deprotection, allowing for the connection of other pharmacophoric elements.
-
The Tert-butyl Ester : This group serves two primary purposes. First, it acts as a robust protecting group for the carboxylic acid. The steric bulk of the tert-butyl group confers excellent stability against a wide range of nucleophilic and basic conditions that might be employed during modifications of the pyrimidine ring.[1][5] Second, its facile cleavage under acidic conditions (e.g., with trifluoroacetic acid) provides a clean and high-yielding deprotection step, revealing the carboxylic acid for subsequent reactions.[1]
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides critical insights into its purity profile and potential side reactions. A robust laboratory-scale synthesis can be conceptualized as a two-stage process: formation of the core acetic acid followed by esterification.
Stage 1: Synthesis of 2-(5-bromopyrimidin-2-yl)acetic acid
The parent carboxylic acid is the foundational precursor. While various routes exist, a common approach involves building upon a pre-functionalized pyrimidine ring.
Stage 2: Tert-Butylation of the Carboxylic Acid
The esterification of a carboxylic acid to its corresponding tert-butyl ester requires conditions that favor the formation of the sterically hindered ester without promoting side reactions. Direct Fischer esterification with tert-butanol is often low-yielding due to the competing elimination of tert-butanol to isobutylene under strong acid catalysis.[6] A more reliable and modern approach involves activation of the carboxylic acid or the use of a potent tert-butylating agent.
Experimental Protocol: Tert-Butylation via Di-tert-butyl Dicarbonate (Boc₂O)
This method is widely employed due to its mild conditions and high efficiency.
Materials:
-
2-(5-bromopyrimidin-2-yl)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(5-bromopyrimidin-2-yl)acetic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Scientist's Insight: DMAP acts as a nucleophilic catalyst, activating the Boc₂O and accelerating the esterification. The reaction proceeds via a mixed anhydride intermediate.
-
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 4-12 hours).
-
Workup : Quench the reaction by slowly adding saturated NaHCO₃ solution to decompose excess Boc₂O. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate.
Caption: Synthetic workflow for the esterification of the parent acid.
Analytical Characterization
Rigorous analytical characterization is paramount to verify the structure and purity of the synthesized material. The following data are predicted based on the analysis of analogous structures and foundational principles of spectroscopy.
| Technique | Expected Results |
| ¹H NMR | δ ~8.8 (s, 2H, pyrimidine CH ), δ ~3.9 (s, 2H, CH ₂), δ ~1.5 (s, 9H, C(CH ₃)₃) |
| ¹³C NMR | δ ~168 (C=O), δ ~160 (pyrimidine C -Br), δ ~158 (pyrimidine C -H), δ ~120 (pyrimidine C -CH₂), δ ~82 (C (CH₃)₃), δ ~45 (C H₂), δ ~28 (C(C H₃)₃) |
| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ = 273.1, 275.1 (characteristic 1:1 isotopic pattern for Bromine) |
Interpreting the Data (Self-Validation):
-
¹H NMR : The spectrum should be simple and clean. The two pyrimidine protons are expected to be equivalent, appearing as a sharp singlet far downfield (~8.8 ppm) due to the deshielding effect of the electronegative nitrogen atoms and bromine. The methylene protons adjacent to the pyrimidine ring and the ester will appear as another singlet (~3.9 ppm). The most prominent signal will be a large singlet at ~1.5 ppm, integrating to 9 protons, which is the classic signature of a tert-butyl group.
-
Mass Spectrometry : The key diagnostic feature is the isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (e.g., 273 and 275 for the [M+H]⁺ ion), providing unequivocal evidence for the presence of a single bromine atom.
Application in Drug Discovery: A Case Study in BTK Inhibitor Synthesis
The true value of Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is realized in its application as a strategic starting material. Pyrimidine-based scaffolds are central to numerous kinase inhibitors.[7] A particularly relevant target is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[8][9] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies and autoimmune diseases, making BTK a high-value therapeutic target.[10][11]
We will use the synthesis of a key intermediate for a molecule analogous to Remibrutinib (LOU064) , a potent and highly selective covalent BTK inhibitor, as our case study.[12][13] The critical step is a Suzuki coupling to install an aryl group at the 5-position of the pyrimidine ring.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 eq)
-
Arylboronic acid or ester (e.g., 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Ethyl acetate
-
Silica gel
Procedure:
-
Reaction Setup : To a reaction vessel, add Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, the arylboronic ester, the palladium catalyst, and the base.
-
Solvent Addition & Degassing : Add the dioxane/water solvent mixture. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Scientist's Insight: Oxygen must be rigorously excluded as it can oxidize the Pd(0) active catalyst, leading to reaction failure. The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[14]
-
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify by flash column chromatography to yield the coupled product, a key advanced intermediate for a BTK inhibitor.
Caption: Workflow for Suzuki coupling to form a key drug intermediate.
The Biological Context: BTK Signaling Pathway
BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[15] BTK inhibitors block this pathway, thereby reducing the pathological activity of B-cells.
The simplified pathway is as follows:
-
BCR Activation : Antigen binding causes BCR aggregation, leading to the activation of Src-family kinases like LYN and SYK.[9]
-
BTK Activation : SYK phosphorylates and activates BTK at the plasma membrane.
-
PLCγ2 Activation : Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[8][16]
-
Second Messengers : PLCγ2 cleaves PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15][16]
-
Downstream Signaling : IP₃ triggers calcium release, while DAG activates Protein Kinase C (PKC). This leads to the activation of downstream transcription factors, including NF-κB, which translocate to the nucleus to promote the expression of pro-survival and proliferation genes.[15][17]
A covalent BTK inhibitor, synthesized from our building block, forms a bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down this entire cascade.[9]
Caption: Simplified BTK signaling cascade downstream of the B-Cell Receptor.
Safety and Handling
Based on the GHS hazard statements for this compound and its ethyl analog, Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate should be handled with appropriate care.[2][5]
-
Hazards : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[2]
-
Precautions : Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a prime example of intelligent molecular design in the service of drug discovery. Its combination of a reactive handle (5-bromo), a versatile linker (acetate), and a robust protecting group (tert-butyl) makes it an invaluable asset for medicinal chemists. By enabling rapid and efficient access to diverse chemical space, particularly in the synthesis of high-value targets like BTK inhibitors, this building block significantly accelerates the journey from a synthetic concept to a potential therapeutic agent. Its continued application is expected to fuel the discovery of next-generation targeted therapies for a range of human diseases.
References
-
CP Lab Safety. tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg. Available from: [Link]
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Available from: [Link]
-
Sanofi. BTK and Immune Diseases | MOD Animation. YouTube. Available from: [Link]
- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
ResearchGate. Signaling pathways involving BTK in B cells. BTK is activated.... Available from: [Link]
-
Angst, D. et al. (2020). Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(10), 5102–5118. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available from: [Link]
-
ResearchGate. BTK and PLCγ2 mutations. The BCR signaling pathway plays a pivotal role.... Available from: [Link]
- Google Patents. Preparation of tert-butyl esters of aliphatic carboxylic acids.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
-
Al-Hamadani, M. F. et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cureus. Available from: [Link]
-
ACS Publications. Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Available from: [Link]
-
ResearchGate. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Available from: [Link]
-
ACS Publications. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. Available from: [Link]
-
Nishida, K. et al. (2022). The role of PLCγ2 in immunological disorders, cancer, and neurodegeneration. Journal of Biological Chemistry. Available from: [Link]
-
Liu, L. et al. (2019). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Expert Opinion on Therapeutic Patents. Available from: [Link]
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
ResearchGate. Schematic diagram of the role of Bruton's tyrosine kinase in the B-cell.... Available from: [Link]
-
Xu, Y. et al. (2021). Preclinical Mechanisms of Topical PRN473, a Bruton Tyrosine Kinase Inhibitor, in Immune-Mediated Skin Disease Models. ImmunoHorizons. Available from: [Link]
-
Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry. Available from: [Link]
-
Clinical and Translational Science. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial. Available from: [Link]
-
Brullo, C. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. Available from: [Link]
-
Eom, D. W. et al. (2017). Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation. Oncotarget. Available from: [Link]
-
Brullo, C. & Brancale, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences. Available from: [Link]
-
ImmunoHorizons. Preclinical Mechanisms of Topical PRN473, a Bruton Tyrosine Kinase Inhibitor, in Immune-Mediated Skin Disease Models. Available from: [Link]
-
New Drug Approvals. Remibrutinib. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9655857B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of PLCγ2 in immunological disorders, cancer, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of 2,5-disubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. The strategic functionalization at the 2 and 5 positions, in particular, has given rise to a multitude of compounds with significant biological activity and valuable photophysical properties. Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a key building block in this context, offering a versatile platform for introducing molecular diversity at the 5-position via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, renowned for its mild conditions and broad functional group tolerance, stands out as a premier method for this transformation.[1]
This comprehensive guide provides an in-depth exploration of the application of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in Suzuki coupling reactions. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, potential challenges, and strategic considerations necessary for successful and reproducible outcomes.
Molecular Structure and Reactivity Considerations
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (CAS: 1114830-16-8) possesses two key reactive sites: the C-Br bond at the 5-position of the pyrimidine ring and the tert-butyl ester moiety. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a critical initiation step in the Suzuki coupling cascade. The general reactivity trend for halogens in such reactions is I > Br > Cl, making the 5-bromo substituent an excellent handle for selective cross-coupling.[2]
A primary consideration in designing a Suzuki coupling protocol for this substrate is the stability of the tert-butyl ester group. Tert-butyl esters are known to be labile under strongly acidic conditions, but can also be susceptible to hydrolysis under basic conditions, particularly at elevated temperatures in the presence of water. The choice of base is therefore a critical parameter that must be carefully optimized to promote the catalytic cycle without inducing premature cleavage of the ester. While strong bases like sodium hydroxide or potassium hydroxide in aqueous media can readily hydrolyze esters, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often compatible, especially when used in biphasic or anhydrous solvent systems.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the carbon-halogen bond of the aryl halide. In the case of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, this involves the insertion of the palladium catalyst into the C-Br bond.
-
Transmetalation: The resulting palladium(II) intermediate reacts with a boronate species, which is formed by the activation of the boronic acid with a base. This step involves the transfer of the organic group from boron to the palladium center, regenerating the boron species.
-
Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination, forming the new carbon-carbon bond in the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the Suzuki-Miyaura coupling reaction, starting with the active Pd(0) catalyst.
Experimental Protocols: A Guideline for Synthesis
The following protocols are provided as a starting point for the Suzuki coupling of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from established procedures for similar 5-bromopyrimidine derivatives.
Materials and Reagents:
-
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Tert-butyl 2-(5-phenylpyrimidin-2-YL)acetate.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of bromopyrimidines and can serve as a guide for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Choice |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | XPhos Pd G3 | Pd(dppf)Cl₂ is robust and effective for a wide range of substrates. Pd(PPh₃)₄ is a classic catalyst. Buchwald precatalysts like XPhos Pd G3 are highly active for challenging couplings. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₂CO₃ is a mild and cost-effective base, often sufficient to promote the reaction while minimizing ester hydrolysis. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. K₃PO₄ is a stronger base that can be beneficial in some cases. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF | Dioxane and toluene are common ethereal and aromatic solvents, respectively. The addition of water helps to dissolve the inorganic base and facilitate transmetalation. DMF is a polar aprotic solvent that can be effective but may be more challenging to remove. |
| Temperature | 80-100 °C | 100-120 °C | Room Temp. | Elevated temperatures are often required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times. Room temperature reactions are possible with highly active catalyst systems. |
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a Buchwald palladacycle), or a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst.
-
Ester Hydrolysis: If significant hydrolysis of the tert-butyl ester is observed (detectable by LC-MS as the corresponding carboxylic acid), switch to a milder base (e.g., from K₃PO₄ to K₂CO₃) or consider running the reaction under anhydrous conditions.
-
Debromination: In some cases, a competing side reaction is the reduction of the C-Br bond, leading to the debrominated starting material. This can sometimes be suppressed by using a different solvent or catalyst system.
-
Homocoupling of Boronic Acid: The formation of biaryl products from the homocoupling of the boronic acid can occur, especially at higher temperatures. Using the correct stoichiometry of reagents can help to minimize this side reaction.
Workflow Visualization
The following diagram outlines the general workflow for the Suzuki coupling of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Figure 2: Experimental Workflow. This flowchart details the step-by-step process for performing the Suzuki coupling reaction, from preparation to purification.
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a valuable and versatile building block for the synthesis of 2,5-disubstituted pyrimidines via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent system, a wide range of aryl and heteroaryl groups can be efficiently introduced at the 5-position. The key to success lies in balancing the reactivity of the C-Br bond with the stability of the tert-butyl ester. The protocols and considerations outlined in this guide provide a robust framework for researchers to develop and optimize their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(9), 2269. Retrieved from [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7795-7801. Retrieved from [Link]
- Google Patents. (2015). Protein kinase B inhibitors (US10059714B2).
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]
Sources
Applications of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in drug discovery
An In-Depth Guide to the Application of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in Modern Drug Discovery
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. This versatile building block is a cornerstone in the synthesis of diverse heterocyclic compounds, offering a privileged scaffold for targeting a multitude of biological pathways. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring that the protocols described herein are not only reproducible but also intellectually grounded in the principles of modern synthetic and medicinal chemistry.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, the pyrimidine ring is a recurring motif found in numerous FDA-approved therapeutics and clinical candidates. Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases. Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate emerges as a particularly valuable starting material due to its bifunctional nature:
-
The 5-bromo Substituent: This position provides a reactive handle for a host of palladium-catalyzed cross-coupling reactions. It allows for the controlled and regioselective introduction of aryl, heteroaryl, alkyl, and amino groups, enabling the systematic exploration of chemical space to optimize potency and selectivity.
-
The 2-acetate Side Chain: The tert-butyl ester serves as a robust protecting group for a carboxylic acid functionality. This group is stable under many cross-coupling conditions but can be selectively cleaved under acidic conditions to reveal a carboxylic acid, which can then be functionalized, for example, through amide bond formation, to modulate physicochemical properties or introduce additional target interactions.
This guide will illuminate the path from this building block to complex, biologically active molecules, with a focus on its application in the synthesis of kinase and enzyme inhibitors.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe use in any synthetic protocol.
| Property | Value | Source(s) |
| CAS Number | 1114830-16-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| Appearance | Typically a yellow liquid or solid | [3] |
| Storage | Sealed in a dry, room temperature environment. For long-term storage, refrigeration (0-8 °C) is recommended. | [2][3] |
| Purity | Commercially available with ≥98% purity. | [1] |
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures (P-Statements):
-
P261 & P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. In case of exposure, wash affected areas immediately with copious amounts of water.
Core Synthetic Transformations: The Chemist's Toolkit
The true power of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate lies in its capacity to undergo a variety of robust and high-yielding cross-coupling reactions. These methods form the foundation for building molecular complexity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This Nobel Prize-winning reaction is arguably the most widely used method for creating carbon-carbon bonds between aromatic rings. In this context, it is used to couple the 5-position of the pyrimidine ring with a variety of aryl or heteroaryl boronic acids or esters. This is a foundational step in the synthesis of many kinase inhibitors, where an additional aromatic moiety is often required for optimal binding in the ATP pocket.[4]
-
Causality in Protocol Design: The choice of palladium catalyst, ligand, base, and solvent is critical for success.
-
Catalyst: A Pd(0) species is the active catalyst.[5] Precatalysts like Pd(dppf)Cl₂ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.[5]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne.[6] This reaction introduces a rigid, linear linker into the molecule, which can be used to probe deeper pockets within a target protein or serve as a precursor for further transformations.
-
Causality in Protocol Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium complex undergoes oxidative addition with the bromopyrimidine, while the copper(I) salt reacts with the alkyne to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[7]
-
Copper-Free Conditions: Concerns about copper-induced alkyne homocoupling (Glaser coupling) and the need for simplified purification have led to the development of copper-free protocols.[8] These often require more specialized, bulky phosphine ligands and stronger bases.[9]
-
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
For many kinase inhibitors, a crucial interaction involves a hydrogen bond between a heterocycle on the inhibitor and an amino acid residue in the "hinge region" of the kinase. The Buchwald-Hartwig amination is the premier method for forming the C-N bond that installs this critical amine functionality.
-
Causality in Protocol Design:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). The ligand's steric bulk is essential to promote the final reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, making it a more effective nucleophile.
-
Side Chain Deprotection and Elaboration
The final step in many synthetic sequences involving this building block is the removal of the tert-butyl ester to unmask the acetic acid side chain.
-
Mechanism: The tert-butyl group is highly susceptible to cleavage under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism proceeds via a stable tert-butyl carbocation. This method is orthogonal to many other functional groups, making it highly reliable.
-
Further Functionalization: The resulting carboxylic acid is a versatile handle for further modification. It can be readily converted to an amide via coupling with an amine using standard reagents like HATU or EDC, allowing for the introduction of groups that can modulate solubility, cell permeability, or form additional interactions with the biological target.
Application Showcase: From Building Block to Bioactive Candidate
The true utility of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is best illustrated through its application in the synthesis of inhibitors for key drug targets.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are essential for signaling downstream of numerous cytokine receptors.[10] Dysregulation of the JAK-STAT pathway is implicated in a wide range of inflammatory and autoimmune diseases, making these kinases high-value therapeutic targets.[11][12] Many approved JAK inhibitors feature a substituted pyrimidine or pyrrolopyrimidine core.
The 5-position of the pyrimidine ring is a key vector for modification to achieve selectivity and potency. A Suzuki or Buchwald-Hartwig reaction at this position, using our title compound, is a direct and efficient strategy to build the core scaffolds of potent JAK inhibitors.[13]
Caption: The JAK-STAT signaling pathway and point of intervention for pyrimidine-based inhibitors.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis.[14] Inhibition of DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes.[15] Several DPP-4 inhibitors incorporate heterocyclic scaffolds that can be synthesized from precursors like Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. The pyrimidine ring can serve as a central scaffold to orient the functional groups necessary for binding to the DPP-4 active site.[16]
Validated Experimental Protocols
The following protocols are provided as robust starting points for laboratory synthesis. They incorporate best practices and explain the rationale behind key steps.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Objective: To couple an aryl or heteroaryl boronic acid to the 5-position of the pyrimidine ring.
-
Reagents & Equipment:
-
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
-
-
Procedure:
-
To a round-bottom flask, add Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, the boronic acid, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times. Rationale: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Through the septum, add the degassed solvent mixture (dioxane and water). Rationale: Solvents should be degassed by sparging with inert gas to further minimize oxygen.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: General Procedure for Tert-Butyl Ester Deprotection
-
Objective: To hydrolyze the tert-butyl ester to the corresponding carboxylic acid.
-
Reagents & Equipment:
-
Tert-butyl ester substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the tert-butyl ester substrate in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C). Rationale: The reaction is exothermic; cooling helps control the reaction rate.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude carboxylic acid is often of sufficient purity for the next step (e.g., amide coupling). If necessary, it can be purified by trituration with a non-polar solvent like diethyl ether or hexanes, or by reverse-phase chromatography.
-
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its predictable reactivity in cornerstone synthetic reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, combined with the orthogonal deprotection of its acetate side chain, provides a reliable and efficient route to a vast array of complex molecules. By understanding the mechanistic principles behind its application, researchers can harness its full potential to construct novel inhibitors for a wide range of therapeutic targets, ultimately driving the development of next-generation medicines.
References
-
National Center for Biotechnology Information. "Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease." PubMed Central. Available at: [Link]
-
Google Patents. "WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][17][18]triazolo[4,3-a][1][17]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer." Available at:
-
PubChem. "Ethyl 2-(5-bromopyrimidin-2-yl)acetate." National Center for Biotechnology Information. Available at: [Link]
-
CP Lab Safety. "tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg." Available at: [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]
-
Shawky, A. et al. "A Comprehensive Overview of Globally Approved JAK Inhibitors." PubMed Central, 2022. Available at: [Link]
-
Janardhan, C. et al. "Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors." PubMed, 2016. Available at: [Link]
-
Yurttaş, L. et al. "Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects." PubMed Central, 2020. Available at: [Link]
-
Flanagan, M. E. et al. "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 2014. Available at: [Link]
-
Abdel-Maksoud, M. S. et al. "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis." RSC Publishing, 2022. Available at: [Link]
-
Levitzki, A. & Mishani, E. "Protein Tyrosine Kinase Inhibitors as Novel Therapeutic Agents." PubMed, 2006. Available at: [Link]
-
ChemRxiv. "Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers." Available at: [Link]
-
Rose-Hulman Institute of Technology. "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin." Available at: [Link]
-
ResearchGate. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." Available at: [Link]
-
Wang, H. et al. "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase." PubMed, 2024. Available at: [Link]
-
OAText. "Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors." Available at: [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
-
Wikipedia. "Discovery and development of dipeptidyl peptidase-4 inhibitors." Available at: [Link]
-
MDPI. "Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties." Available at: [Link]
-
MDPI. "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies." Available at: [Link]
-
Schwartz, D. M. et al. "Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment." PubMed Central, 2023. Available at: [Link]
-
Brieflands. "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." Available at: [Link]
-
Scientific Research Publishing. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Available at: [Link]
-
National Institutes of Health. "Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV." Available at: [Link]
-
Bukhary, S. M. et al. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." BMC Chemistry, 2018. Available at: [Link]
-
National Institutes of Health. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." PubMed Central. Available at: [Link]
- Google Patents. "US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
OUCI. "Synthesis and clinical application of small-molecule inhibitors of Janus kinase." Available at: [Link]
-
Organic Syntheses. "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Available at: [Link]
-
Weinberg, R. S. "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Europe PMC. Available at: [Link]
-
ResearchGate. "Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM)." Available at: [Link]
-
MDPI. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." Available at: [Link]
-
MDPI. "Protein-Targeting Drug Discovery." Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. Methyl 2-(5-bromopyrimidin-2-yl)acetate 97% | CAS: 948594-80-7 | AChemBlock [achemblock.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 14. oatext.com [oatext.com]
- 15. brieflands.com [brieflands.com]
- 16. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
Application Note: Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate as a Versatile Building Block for Modern Drug Discovery
Abstract
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. We delve into its core reactivity, provide detailed, field-tested protocols for key synthetic transformations, and illustrate its application in constructing complex molecular architectures relevant to contemporary pharmaceutical research. The focus is on leveraging this building block's unique structural features for efficient and targeted synthesis.
Introduction: The Strategic Value of a Multifunctional Pyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to form key hydrogen bonds with biological targets. Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate emerges as a particularly valuable building block by combining three critical synthetic elements into one stable, easy-to-handle reagent:
-
An Electron-Deficient Pyrimidine Core: This nitrogenous heterocycle is a privileged structure in drug design, often found in kinase inhibitors and other targeted therapies.
-
A Regiocontrolled Bromine Handle: The bromine atom at the C5 position serves as a versatile and reliable site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
-
A Masked Carboxylic Acid Moiety: The tert-butyl acetate group at the C2 position provides a latent carboxylic acid. The bulky tert-butyl group offers steric protection during cross-coupling reactions and can be selectively deprotected under acidic conditions to reveal a carboxylic acid, ideal for amide bond formation, salt formation, or serving as a linker attachment point, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
This combination allows for a modular and convergent approach to synthesizing complex libraries of compounds, accelerating the drug discovery process.
Physicochemical and Handling Properties
Proper handling and storage are paramount for ensuring the integrity and reactivity of the building block.
| Property | Value | Source |
| CAS Number | 1114830-16-8 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature, in a dry, well-ventilated place. | [1] |
Safety Note: Like most halogenated organic compounds, Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood. While specific toxicity data is limited, related brominated heterocycles can cause skin and eye irritation.[3]
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this building block is centered on the reactivity of the C5-Br bond. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the C5 carbon, making it an excellent substrate for oxidative addition to a low-valent metal catalyst (typically Palladium or Nickel). This initiates the catalytic cycles of several powerful cross-coupling reactions.
Caption: Core reactivity pathways of the building block.
Protocols for Key Synthetic Transformations
The following protocols are generalized yet robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
This reaction is arguably the most common and powerful method for introducing aryl or heteroaryl substituents at the C5 position.
-
Expert Insight: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (like dppf) is crucial. The ligand stabilizes the Pd(0) species and facilitates the otherwise challenging oxidative addition to the C-Br bond. A carbonate base is typically sufficient to activate the boronic acid for transmetalation without risking premature hydrolysis of the tert-butyl ester.
Detailed Protocol:
-
Preparation: To a flame-dried Schlenk flask, add Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Excellent for heteroaryl halides. |
| Boronic Acid | 1.2 - 1.5 equiv. | Ensures complete consumption of the starting material. |
| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, DME/H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers. |
B. Sonogashira Coupling: Introducing Alkyne Functionality
This reaction provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates for further transformations or as structural elements themselves.[4]
-
Expert Insight: The Sonogashira reaction traditionally relies on a dual-catalyst system.[5] Palladium catalyzes the main cross-coupling cycle, while a copper(I) salt (like CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential, serving both as the base and often as a co-solvent.
Detailed Protocol:
-
Preparation: In a Schlenk flask under an inert atmosphere, combine Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent/Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Then, add a degassed amine base (e.g., TEA, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Standard, reliable catalyst for Sonogashira reactions. |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates alkyne activation and transmetalation. |
| Base | Triethylamine (TEA), DIPEA | Neutralizes HBr byproduct and aids catalysis. |
| Solvent | THF, DMF | Good solubility for reactants and catalysts. |
| Temperature | 25 - 60 °C | Generally milder conditions than Suzuki couplings. |
Application Spotlight: A Convergent Route to a Kinase Inhibitor Scaffold
To illustrate the power of this building block, we outline a synthetic pathway to a hypothetical, yet representative, 2,5-disubstituted pyrimidine scaffold, a common core in many kinase inhibitors. The strategy involves a Suzuki coupling followed by deprotection and amide bond formation.
Caption: Synthetic workflow to a kinase inhibitor scaffold.
Step 1: Suzuki Coupling (as per Protocol 4.A) The C5-Br is coupled with a suitable boronic acid (e.g., 4-methoxyphenylboronic acid) to install a key pharmacophoric element.
Step 2: Tert-butyl Ester Deprotection The resulting intermediate is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 5-10 equiv.) is added, and the reaction is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude carboxylic acid, which is often used directly in the next step.
Step 3: Amide Coupling The crude carboxylic acid (1.0 equiv.) is dissolved in DMF. An amine (e.g., benzylamine, 1.1 equiv.), a coupling agent such as HATU (1.2 equiv.), and a base like DIPEA (3.0 equiv.) are added. The reaction is stirred at room temperature until completion. Work-up and purification yield the final target molecule.
This three-step sequence highlights a highly efficient and modular route to complex molecules, where the functionality at both the C2 and C5 positions can be independently and strategically varied.
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a high-value, versatile synthetic intermediate. Its pre-installed reactive handles allow for the strategic and sequential introduction of diverse functionalities through well-established and reliable cross-coupling and amidation chemistries. By enabling convergent synthetic strategies, this building block significantly streamlines the path to novel and complex molecular entities, making it an indispensable tool for researchers in medicinal chemistry and drug discovery.
References
-
Title: Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg Source: CP Lab Safety URL: [Link]
-
Title: Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 Source: PubChem URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS: 1114830-16-8 | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols: A Guide to the Synthetic Utility of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Introduction: The Strategic Value of a Versatile Building Block
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a key heterocyclic building block in modern medicinal chemistry. Its structure is strategically designed for sequential, selective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug discovery. The pyrimidine core is a "privileged scaffold," frequently found in approved drugs due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][2][3] This guide provides detailed protocols for the most critical reactions involving this reagent, focusing on palladium-catalyzed cross-coupling reactions at the C5-position and subsequent manipulation of the tert-butyl ester.
The molecule possesses two primary points of chemical reactivity:
-
The C5-Bromine Atom: This site is an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4][5]
-
The Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid functionality. It is stable under a wide range of reaction conditions, including the basic conditions often employed in cross-coupling, but can be selectively cleaved under acidic conditions to unmask the carboxylic acid for further derivatization (e.g., amide coupling).[6][7]
This combination allows for a modular synthetic approach, where the core pyrimidine structure is first elaborated via cross-coupling, followed by modification of the acetate side chain.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 1114830-16-8 | [8][9] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [8] |
| Molecular Weight | 273.13 g/mol | [8][9] |
| Appearance | Typically a solid | N/A |
| Purity | ≥98% | [8] |
| Storage | Sealed in a dry environment at room temperature. | [8][9] |
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9] Always consult the full Safety Data Sheet (SDS) from the supplier before handling.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for constructing C-C and C-heteroatom bonds, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[4][10] For a substrate like Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, these reactions provide a reliable and versatile method for introducing molecular diversity.
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[11][12] The reaction facilitates the coupling of the C5-position of the pyrimidine ring with various aryl, heteroaryl, or vinyl groups.
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0).[13]
-
Ligand: A phosphine ligand is crucial for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling heteroaryl halides.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.1–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol%) and, if necessary, an external ligand.
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, DME, or toluene, typically at a 0.1 M concentration relative to the limiting reagent). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using a freeze-pump-thaw cycle (3x).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
| Parameter | Typical Range/Value | Rationale |
| Boronic Acid | 1.1–1.5 eq. | Ensures complete consumption of the limiting bromide. |
| Pd Catalyst | 1–10 mol% | Balances reaction efficiency with cost.[14] |
| Ligand | 1.1–1.2 x Pd mol% | Ensures full coordination to the metal center. |
| Base | 2.0–3.0 eq. | Drives the formation of the active boronate species. |
| Temperature | 80–110 °C | Provides thermal energy to overcome activation barriers. |
| Solvent | Dioxane/H₂O, DME, Toluene | Solubilizes reactants and facilitates heat transfer. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[4] This reaction allows for the direct coupling of primary or secondary amines to the pyrimidine ring, providing access to a wide range of functionalized aniline and amine derivatives.
Causality of Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald-type ligands) which facilitates the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or a strong alkoxide base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate its entry into the catalytic cycle.
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a steady stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., Xantphos, 2–4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 eq.) and the desired amine (1.1–1.3 eq.).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80–110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Part 2: Downstream Modification - Hydrolysis of the Tert-butyl Ester
After successful functionalization of the pyrimidine ring, the tert-butyl ester can be selectively removed to reveal the carboxylic acid. This acid is a versatile handle for further modifications, most commonly amide bond formation via coupling with an amine. Acid-catalyzed hydrolysis is the standard method for cleaving tert-butyl esters.[7]
Causality of Reagent Selection:
-
Acid: A strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is used. The mechanism involves protonation of the ester carbonyl, followed by the loss of the highly stable tert-butyl cation.[7]
-
Solvent: An inert solvent like dichloromethane (DCM) is typically used. The reaction is often run neat in TFA if the substrate is soluble.
-
Scavenger (Optional): In cases where the tert-butyl cation might react with other sensitive functional groups (e.g., electron-rich aromatic rings), a cation scavenger like triethylsilane (TES) or anisole can be added.
-
Dissolution: Dissolve the tert-butyl ester substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or use neat trifluoroacetic acid (TFA).
-
Acid Addition: Add the acid (e.g., TFA, 10-50% v/v in DCM, or a solution of HCl in dioxane) to the solution at 0 °C or room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.
-
Isolation: The resulting carboxylic acid is often used directly in the next step without further purification. If necessary, it can be purified by crystallization or chromatography.
Caption: A typical workflow for the acidic hydrolysis of a tert-butyl ester.
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate stands out as a highly adaptable and strategic building block for the synthesis of novel compounds, particularly in the realm of drug discovery.[1][15] The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent ester hydrolysis provide a robust framework for researchers to build complex, pharmacologically relevant molecules. By understanding the causality behind the choice of reagents and conditions, scientists can troubleshoot and adapt these methods to their specific synthetic targets, accelerating the pace of innovation in pharmaceutical research.
References
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]
- Supporting Information for [Journal Article]. (Please note: The provided search result is a generic supporting information document and does not contain a specific, citable primary source for the synthesis of the target molecule).
-
CP Lab Safety. tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg. Available from: [Link]
-
Pathania, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4734. Available from: [Link]
-
Zhu, F., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8677-8697. Available from: [Link]
-
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 086–105. Available from: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]
-
Sagar, R., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10, 6448-6490. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
Ghaffari, T., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 60(3-4), 215-227. Available from: [Link]
-
Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 481-502. Available from: [Link]
-
Knapp, D. M., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 15(11), 2636–2639. Available from: [Link]
-
Kaur, R., et al. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Synthetic Communications, 54(8), 849-875. Available from: [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. Available from: [Link]
-
Reddy, T. J., et al. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 9(18), 3507-3509. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
Chtchigrovsky, M., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(1), 562-595. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). TERT-BUTYL ACETATE. Available from: [Link]
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(3), 762-765. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Acids. Available from: [Link]
-
Penning, T. D., et al. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Synthetic Communications, 37(15), 2509-2513. Available from: [Link]
-
Wikipedia. tert-Butyl bromide. Available from: [Link]
-
Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 26(5), 1333-1406. Available from: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. calpaclab.com [calpaclab.com]
- 9. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis Protocol for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Abstract
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a pivotal building block in contemporary drug discovery, serving as a key intermediate for a range of pharmacologically active molecules, including targeted protein degraders.[1] The growing demand for this compound necessitates a robust, efficient, and scalable synthetic procedure that can be reliably implemented in both research and production environments. This document provides a comprehensive guide to the scale-up synthesis of Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a successful outcome. We present a detailed protocol centered on a nucleophilic aromatic substitution (SNAr) pathway, chosen for its high efficiency, use of commercially available starting materials, and amenability to large-scale production.
Introduction and Strategic Rationale
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved therapeutics.[2][3] The title compound, with its reactive bromo-substituent and protected acetate side chain, offers synthetic handles for diverse molecular elaboration. While several synthetic routes could be envisioned, including variations of the Reformatsky reaction[4][5][6], a nucleophilic aromatic substitution (SNAr) approach offers superior control and scalability.
Chosen Synthetic Pathway: The protocol detailed herein involves the reaction of the pre-formed lithium enolate of tert-butyl acetate with 5-bromo-2-chloropyrimidine.
Causality Behind This Choice:
-
Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at the C2 and C4/C6 positions.
-
Leaving Group: The chlorine atom at the C2 position is an excellent leaving group, facilitating the SNAr reaction.[7]
-
Nucleophile Generation: The lithium enolate of tert-butyl acetate is a potent carbon nucleophile. Its in situ generation at low temperatures (-78 °C) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a well-established and controllable process that minimizes self-condensation and other side reactions.
-
Scalability: This approach avoids the use of metallic zinc dust, which can present challenges in stirring and heat transfer at scale. Furthermore, the workup procedure is based on liquid-liquid extraction and crystallization, which are more amenable to large-scale operations than chromatographic purification.[8]
Chemical Identity and Properties
A summary of the key properties for the target compound is provided below.
| Property | Value |
| IUPAC Name | tert-butyl 2-(5-bromopyrimidin-2-yl)acetate |
| CAS Number | 1114830-16-8[1][9] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂[1][9][10] |
| Molecular Weight | 273.13 g/mol [1][9][10] |
| Appearance | Solid (Typical) |
| Purity | ≥98% (Typical specification)[1] |
| Storage | Sealed in a dry environment at room temperature.[9] |
Overall Synthesis Workflow
The following diagram illustrates the major phases of the scale-up synthesis process, from initial reactor setup to the isolation of the final, purified product.
Caption: High-level workflow for the synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry environment under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment
-
Equipment: 5 L jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet; 2 L dropping funnel; rotary evaporator; filtration apparatus; vacuum oven.
-
Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Heptane, Deionized Water, Saturated Brine Solution.
-
Reagents: Diisopropylamine, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Tert-butyl acetate, 5-bromo-2-chloropyrimidine, Saturated Aqueous Ammonium Chloride (NH₄Cl), Anhydrous Sodium Sulfate (Na₂SO₄).
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Amount |
| 5-bromo-2-chloropyrimidine | 193.41 | 1.00 | 0.517 | 100.0 g |
| Diisopropylamine | 101.19 | 1.20 | 0.620 | 62.8 g (87.2 mL) |
| n-Butyllithium (2.5 M) | 64.06 | 1.15 | 0.595 | 238 mL |
| Tert-butyl acetate | 116.16 | 1.10 | 0.569 | 66.1 g (76.0 mL) |
| Anhydrous THF | - | - | - | ~2.5 L |
Step-by-Step Procedure
Phase 1: In Situ Generation of LDA and Enolate
-
Reactor Setup: Assemble the 5 L jacketed reactor system and ensure it is clean, dry, and leak-free. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Initial Charge: Charge the reactor with anhydrous THF (1.5 L) and diisopropylamine (87.2 mL, 0.620 mol). Begin stirring and cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
LDA Formation: Slowly add n-butyllithium (238 mL, 0.595 mol) to the stirred solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C. Rationale: This exothermic reaction forms LDA. Slow addition is critical for temperature control and safety.
-
Enolate Formation: After the n-BuLi addition is complete, stir the resulting LDA solution at -78 °C for 15 minutes. Then, add tert-butyl acetate (76.0 mL, 0.569 mol) dropwise over 20-30 minutes, again maintaining the temperature below -70 °C. Stir the resulting pale-yellow enolate solution for 30 minutes at -78 °C before proceeding. Rationale: This step forms the key nucleophile. Maintaining low temperature prevents unwanted side reactions.
Phase 2: Nucleophilic Aromatic Substitution
-
Substrate Addition: In a separate flask, dissolve 5-bromo-2-chloropyrimidine (100.0 g, 0.517 mol) in anhydrous THF (500 mL). Slowly add this solution to the cold (-78 °C) enolate mixture over 60-90 minutes. Rationale: This is the product-forming step. A slow addition rate is crucial to control the reaction exotherm and prevent the formation of impurities.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, slowly warm the mixture to room temperature over 2-3 hours and let it stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting 5-bromo-2-chloropyrimidine is consumed.
Phase 3: Work-up and Purification
-
Quenching: Carefully cool the reactor to 0-5 °C using an ice bath. Slowly and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution (1 L) via the dropping funnel. Safety Note: The quenching process can be exothermic and may release flammable gases (butane). Ensure slow addition and adequate ventilation.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with deionized water (1 L) and saturated brine solution (1 L) to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as an oil or waxy solid.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.
-
Isolation and Drying: Collect the crystalline solid by filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum at 40 °C to a constant weight.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the methylene group (singlet, ~4.0 ppm, 2H), and the pyrimidine protons (two singlets or doublets, ~8.8-9.0 ppm, 2H).
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
-
HPLC: Purity should be assessed by HPLC analysis, with the final product showing ≥98% purity.
Safety and Hazard Information
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Reagent | Key Hazards |
| n-Butyllithium | Pyrophoric (ignites spontaneously in air), water-reactive, corrosive. |
| Diisopropylamine | Flammable liquid, toxic if inhaled, causes severe skin and eye damage. |
| 5-bromo-2-chloropyrimidine | Harmful if swallowed, causes skin and serious eye irritation.[11] |
| Tetrahydrofuran (THF) | Highly flammable, may form explosive peroxides. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete enolate formation (due to moisture). | Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incomplete reaction. | Extend reaction time at room temperature; confirm consumption of starting material by LC-MS. | |
| Formation of Impurities | Reaction temperature too high during additions. | Maintain strict temperature control (< -70 °C) during the addition of n-BuLi and the substrate. |
| Presence of oxygen or moisture. | Ensure a robust inert atmosphere throughout the reaction. | |
| Difficulty in Crystallization | Product is oily or impure. | Re-dissolve and attempt crystallization from a different solvent system. If necessary, perform a quick silica gel plug filtration before crystallization. |
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Supporting Information.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChem. Retrieved from [Link]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Vertex Pharmaceuticals Incorporated. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
CP Lab Safety. (n.d.). tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg. Retrieved from [Link]
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
- Al-Ostath, A., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(15), 4995.
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-382.
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 10. CAS: 1114830-16-8 | CymitQuimica [cymitquimica.com]
- 11. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Derivatization of the Acetate Moiety in Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Gateway to Novel Chemical Scaffolds
An Application Note and Protocol Guide for Researchers
Abstract
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a pivotal building block in contemporary medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold" found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of synthetic strategies focused on the chemical manipulation of the tert-butyl acetate functional group. Mastery of these derivatization techniques enables researchers to rapidly generate diverse libraries of carboxylic acids, amides, and alternative esters, which is fundamental for structure-activity relationship (SAR) studies in drug discovery programs. We present detailed, field-proven protocols for hydrolysis, direct amidation, and transesterification, explaining the causal chemistry behind each experimental design to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of the Pyrimidine Core
Pyrimidine derivatives are a cornerstone of pharmaceutical research and development.[4][5] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a multitude of biological targets. The starting material, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, is particularly valuable for two key reasons:
-
The 5-bromo Substituent : This bromine atom serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of peripheral chemical space.
-
The Tert-butyl Acetate Moiety : The focus of this guide, this group is not merely a placeholder. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions that often leave other ester types (like methyl or ethyl esters) intact.[6] This chemical orthogonality is crucial in multi-step syntheses. Derivatizing this moiety allows for the modulation of critical physicochemical properties such as solubility, polarity, and the ability to form hydrogen bonds, all of which are determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
This document outlines the primary pathways for transforming the acetate group into more complex and functionally diverse analogs.
Derivatization Pathway I: Acid-Mediated Hydrolysis to Carboxylic Acid
The conversion of the tert-butyl ester to its corresponding carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid, is arguably the most fundamental and crucial derivatization step. This resulting acid is the immediate precursor for a vast array of amides and other functional groups.
The Causality Behind the Choice: Why Acidic Cleavage?
The stability of the tert-butyl ester is owed to the steric hindrance of the bulky tert-butyl group, which protects the carbonyl carbon from nucleophilic attack (e.g., by hydroxide in basic saponification). However, under acidic conditions, the ester oxygen is protonated, initiating a cleavage mechanism that results in the formation of a highly stable tertiary carbocation (isobutylene) and the desired carboxylic acid. This reaction proceeds under mild conditions, preserving other sensitive functional groups within the molecule.
Experimental Protocol: Hydrolysis with Trifluoroacetic Acid (TFA)
This protocol describes a standard, reliable method for the deprotection of the tert-butyl ester.
Workflow Diagram: Ester Hydrolysis
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Welcome to the technical support center for the synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. We delve into the root causes of these issues and provide actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis are often traced back to several critical factors, primarily related to the formation and stability of the tert-butyl acetate enolate and its subsequent reaction with 2,5-dibromopyrimidine.
Root Cause Analysis:
-
Inefficient Enolate Formation: The deprotonation of tert-butyl acetate to form its enolate requires a strong, non-nucleophilic base. Incomplete deprotonation will result in unreacted starting material and lower yields. Lithium diisopropylamide (LDA) is a common choice for this transformation.
-
Enolate Instability: The lithium enolate of tert-butyl acetate is unstable at higher temperatures and can undergo self-condensation (a Claisen-like reaction) to form tert-butyl acetoacetate. This side reaction consumes the enolate, reducing the amount available to react with the pyrimidine.
-
Side Reactions of the Pyrimidine: The presence of two bromine atoms on the pyrimidine ring offers multiple reaction sites. While the 2-position is generally more electrophilic, side reactions at the 5-position or di-substitution can occur, leading to a mixture of products and a lower yield of the desired compound.
-
Moisture Contamination: Strong bases like LDA react violently with water. Any moisture in the reaction setup will consume the base, preventing the formation of the enolate and significantly reducing the yield.
Optimization Strategies:
To address these issues, a systematic optimization of the reaction conditions is recommended. Below is a detailed protocol and a table summarizing the key parameters to investigate.
Experimental Protocol: Optimization of Reaction Conditions
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (a dry ice/acetone bath is recommended). Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add tert-butyl acetate (1.0 equivalent) dropwise. It is crucial to maintain the temperature at -78 °C to minimize self-condensation. Stir the resulting solution for 1 hour at this temperature to ensure complete enolate formation.
-
Reaction with 2,5-dibromopyrimidine: In a separate flame-dried flask, dissolve 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the pyrimidine solution to the enolate solution via cannula while maintaining the reaction temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture and quenching them with a saturated aqueous solution of ammonium chloride.
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Key Parameters for Yield Optimization
| Parameter | Standard Condition | Optimization Range | Rationale |
| Temperature | -78 °C | -100 °C to -60 °C | Crucial for enolate stability and preventing side reactions. |
| Base | LDA | LHMDS, KHMDS | Other strong, non-nucleophilic bases can be explored. |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | Solvent can influence the reactivity of the enolate. |
| Equivalents of Base | 1.1 eq | 1.0 to 1.5 eq | A slight excess of base can ensure complete deprotonation. |
| Reaction Time | 2-4 hours | 1 to 6 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
The formation of multiple byproducts is a common challenge in this synthesis. Understanding the potential side reactions is key to devising a strategy to suppress them.
Diagram 1: Potential Reaction Pathways and Byproducts
Caption: Potential reaction pathways in the synthesis.
Common Byproducts and Their Prevention:
-
Di-substituted Product: The reaction of a second molecule of the enolate at the 5-position of the pyrimidine ring can lead to the formation of a di-substituted byproduct.
-
Prevention: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the tert-butyl acetate enolate. Adding the pyrimidine solution to the enolate solution can also help to maintain a low concentration of the pyrimidine and disfavor di-substitution.
-
-
Self-Condensation Product (tert-Butyl Acetoacetate): As mentioned earlier, the enolate can react with itself.
-
Prevention: Maintain a low temperature (-78 °C or lower) throughout the enolate formation and the subsequent reaction. Prepare and use the enolate immediately.
-
-
Unreacted 2,5-dibromopyrimidine: This is often a result of incomplete reaction.
-
Prevention: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Allow for sufficient reaction time, monitoring the consumption of the starting material by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
What is the role of LDA in this reaction and can I use other bases?
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base.[1] Its primary role is to deprotonate the α-carbon of tert-butyl acetate to form the corresponding lithium enolate. The steric bulk of the isopropyl groups prevents the base from acting as a nucleophile and attacking the ester carbonyl group. While other strong bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be used, LDA is a common and effective choice for this type of transformation.
Why is a low reaction temperature so critical?
Maintaining a low temperature, typically -78 °C, is crucial for two main reasons:
-
Enolate Stability: The lithium enolate of tert-butyl acetate is thermally unstable and will readily undergo self-condensation at higher temperatures.
-
Reaction Selectivity: Low temperatures can help to control the regioselectivity of the reaction, favoring substitution at the more electrophilic 2-position of the pyrimidine ring and minimizing the formation of di-substituted byproducts.
How should I purify the final product?
The crude product is typically an oil or a solid. Purification is most commonly achieved by flash column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective. The exact ratio will depend on the polarity of the byproducts and should be determined by TLC analysis.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester"
- Organic Syntheses, Coll. Vol. 10, p.197 (2004); Vol. 77, p.184 (2000).
-
"Lithium diisopropylamide". Wikipedia, Wikimedia Foundation, [Link].
-
"Enolate". Wikipedia, Wikimedia Foundation, [Link].
Sources
Technical Support Center: Purification of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Welcome to the technical support center for the purification of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful isolation of this key synthetic intermediate. Our approach is rooted in extensive field experience and a deep understanding of the chemical principles governing the purification of heterocyclic compounds.
I. Understanding the Molecule: Key Purification Considerations
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a moderately polar compound. Its purification is generally straightforward, but success hinges on understanding its key chemical features: the basic pyrimidine ring, the bulky and acid-labile tert-butyl ester, and the electron-withdrawing bromine atom. The primary challenge in the purification of this molecule is preventing the hydrolysis of the tert-butyl ester to its corresponding carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid, especially when employing silica gel chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate?
A: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Such as a pyrimidine precursor and tert-butyl bromoacetate.
-
Hydrolyzed product: 2-(5-bromopyrimidin-2-yl)acetic acid is the most common process-related impurity, formed by the cleavage of the tert-butyl ester.
-
Bromination-related impurities: Depending on the brominating agent used (e.g., N-bromosuccinimide), you might find related byproducts.[1] Over-brominated or positional isomers are also a possibility.
Q2: How can I quickly assess the purity of my crude product and the success of my purification?
A: Thin Layer Chromatography (TLC) is the most convenient method for rapid, qualitative analysis. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The product is expected to have a moderate Rf value. The hydrolyzed carboxylic acid impurity will appear as a more polar spot (lower Rf) that may streak. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My purified material is an oil, but I've seen it described as a solid. Why is this?
A: Highly pure Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is typically a low-melting solid or a thick oil at room temperature. If your final product is an oil, it may still be of high purity. However, residual solvent or minor impurities can prevent crystallization. If a solid is required, attempting recrystallization from a non-polar solvent like n-hexane may be beneficial.[2]
Q4: What are the recommended storage conditions for the purified compound?
A: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[3]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
A. Issues During Aqueous Workup
Problem: Low recovery of the product in the organic layer after extraction.
-
Plausible Cause: The aqueous layer may be slightly acidic, causing some of the basic pyrimidine nitrogen to be protonated, increasing its aqueous solubility.
-
Solution: Ensure the aqueous layer is neutral or slightly basic by washing the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate. This will ensure the pyrimidine ring is in its free base form and partitions into the organic layer.[4]
Problem: Formation of an emulsion during extraction.
-
Plausible Cause: Vigorous shaking or high concentration of crude material can lead to emulsions.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gently invert the funnel for mixing instead of vigorous shaking.
B. Challenges in Column Chromatography
Problem: Significant product loss and the appearance of a new, more polar spot on TLC after column chromatography.
-
Plausible Cause: The tert-butyl ester is likely hydrolyzing on the acidic surface of the silica gel.[5] The new polar spot is the corresponding carboxylic acid.
-
Solutions:
-
Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v of the solvent), before packing the column. This will neutralize the acidic sites on the silica.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel for the chromatography.
-
Minimize Residence Time: Run the column with a slightly more polar solvent system than initially planned to expedite the elution of the product, minimizing its contact time with the stationary phase.
-
Problem: Poor separation of the product from a close-running impurity.
-
Plausible Cause: The chosen solvent system has insufficient selectivity.
-
Solution: Systematically screen different solvent systems using TLC. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a dichloromethane/methanol or a toluene/acetone system. A shallow gradient elution can often improve the resolution of closely eluting compounds.[6]
C. Difficulties with Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Plausible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystal formation.
-
Solutions:
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[7]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexane or heptane) at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.[8]
-
Problem: The recrystallized product is not significantly purer than the crude material.
-
Plausible Cause: The chosen solvent is not ideal, as it may have similar solubility properties for both the product and the impurities.
-
Solution: Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.[9] A systematic screening of different solvents is recommended.
IV. Experimental Protocols (Guidelines for Method Development)
The following protocols are intended as starting points. It is crucial to monitor the purification process by TLC to optimize the conditions for your specific sample.
A. Guideline Protocol for Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Optional but recommended: Add triethylamine (0.5% v/v) to the eluent to neutralize the silica gel.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Collect fractions and analyze them by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
B. Guideline Protocol for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexane, is also a good candidate.[8]
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
V. Visualized Workflows
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Workflow for Column Chromatography with Troubleshooting
Caption: A workflow for column chromatography including a key troubleshooting step.
VI. References
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2021). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings. Retrieved from Benchchem.
-
Wu, Y. Q., et al. (2000). A mild and selective method for the cleavage of tert-butyl esters. Tetrahedron Letters, 41(43), 8375-8378.
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (2001). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from Benchchem Technical Support.
-
N/A. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Organic Chemistry Portal. (1999). tert-Butyl Esters. In T. W. Green & P. G. M. Wuts, Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Ali, M., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o532.
-
Supporting Information. (n.d.). 2.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
-
MDPI. (2017). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 82.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
American Chemical Society. (2026). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.
-
National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
YouTube. (2022). Share your videos with friends, family, and the world.
-
American Chemical Society. (2026). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process.
-
ResearchGate. (2018). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
Sources
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Bromopyrimidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for bromopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the pyrimidine core. Pyrimidines are a cornerstone of medicinal chemistry, but their electron-deficient nature presents unique challenges in common synthetic transformations.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from general inquiries to specific troubleshooting scenarios for the most critical reactions. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions efficiently and logically.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Considerations for Bromopyrimidine Reactivity
-
Choosing the Right Cross-Coupling Reaction
-
-
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling
-
Problem: Low or No Product Yield
-
Problem: Significant Debromination of Starting Material
-
Problem: Homocoupling of Boronic Acid/Ester
-
-
Troubleshooting Guide 2: Buchwald-Hartwig Amination
-
Problem: Incomplete Conversion or Stalled Reaction
-
Problem: Formation of Diarylated Amine Byproduct (with primary amines)
-
Problem: Substrate Decomposition
-
-
Troubleshooting Guide 3: Lithiation & Bromine-Lithium Exchange
-
Problem: No Reaction or Recovery of Starting Material
-
Problem: Complex Mixture of Products/Low Yield of Desired Product
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Ligand/Base Screening in Suzuki-Miyaura Coupling
-
-
References
Frequently Asked Questions (FAQs)
General Considerations for Bromopyrimidine Reactivity
Q1: Why are bromopyrimidines challenging substrates in cross-coupling reactions compared to, say, bromobenzene?
A1: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This has several consequences:
-
Altered Reactivity: The C-Br bond on a pyrimidine ring is more susceptible to nucleophilic attack than on a simple aryl ring. This can lead to side reactions and decomposition, especially under harsh basic conditions or at high temperatures.
-
Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium catalyst center, potentially inhibiting its catalytic activity. This makes the choice of a suitable ligand even more critical to shield the metal center and facilitate the desired catalytic cycle.[1]
-
Positional Isomerism: The reactivity of a C-Br bond is highly dependent on its position. A bromine at the C2 or C4/C6 position is generally more reactive in palladium-catalyzed cross-couplings than one at the C5 position due to the electronic influence of the adjacent nitrogen atoms.[2]
Q2: I have a multi-halogenated pyrimidine (e.g., 2,4-dibromopyrimidine). How can I achieve selective functionalization at one position?
A2: Achieving site-selectivity is a significant challenge but can be controlled by leveraging the inherent electronic biases of the ring and carefully tuning reaction conditions.[1][3]
-
Innate Reactivity: For dihalopyrimidines, cross-coupling typically occurs preferentially at the C-X bond adjacent to a nitrogen atom (C2 or C4/C6) over the C5 position.[1] For a substrate like 2,4-dichloropyrimidine, the reaction almost always favors the C2 position.
-
Ligand Control: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can sometimes override the innate substrate bias.[3][4] In some cases, specialized ligand systems, such as a cooperative electron-deficient phosphine/olefin system, have been developed to achieve unprecedented selectivity at the less reactive position.[3][5]
-
Reaction Type: The choice of reaction can dictate selectivity. For instance, a copper-catalyzed C-N coupling has been shown to be highly selective for one bromine atom in 2,6-dibromopyridine, a related heteroaromatic system.[6][7] Similar principles can be applied to pyrimidines.
Choosing the Right Cross-Coupling Reaction
Q3: I need to form a C-C bond. Should I use a Suzuki-Miyaura, Stille, or Negishi coupling for my bromopyrimidine?
A3: While all are powerful C-C bond-forming reactions, the Suzuki-Miyaura coupling is overwhelmingly the first choice for bromopyrimidines for several key reasons:
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups on both coupling partners.
-
Commercial Availability of Reagents: Boronic acids and esters are widely available or readily prepared.
-
Low Toxicity: The boron-containing byproducts are generally considered non-toxic and are easily removed by aqueous workup or chromatography.
Stille (using organotins) and Negishi (using organozincs) couplings are also effective but are often reserved for cases where Suzuki coupling fails. Organotin reagents are highly toxic, and organozinc reagents can be moisture-sensitive and require more stringent inert atmosphere techniques.
Q4: When is a Buchwald-Hartwig amination the right choice for C-N bond formation?
A4: The Buchwald-Hartwig amination is the premier method for coupling amines (primary, secondary, anilines, and even amides or carbamates) to aryl halides, including bromopyrimidines.[8] It has largely replaced older methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher yields.[9] If your target molecule requires the direct formation of a C(pyrimidine)-N bond, this should be your primary approach.
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust tool for C-C bond formation with bromopyrimidines.[10] However, the electron-deficient nature of the pyrimidine ring can lead to specific failure modes.
Problem: Low or No Product Yield
This is the most common issue, often stemming from an inefficient catalytic cycle.
Potential Causes & Optimization Workflow
-
Inactive Catalyst/Inappropriate Ligand: The combination of the palladium precursor and the phosphine ligand is the heart of the reaction.[4] An improper choice can lead to a complete lack of reactivity.
-
Causality: The ligand must stabilize the Pd(0) active species, facilitate oxidative addition into the C-Br bond, and promote reductive elimination. For electron-deficient heterocycles like pyrimidines, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to accelerate these steps and prevent catalyst decomposition.[4][11]
-
Solution Workflow:
-
Step 1: Switch to a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3). These are often more reliable and efficient at generating the active Pd(0) species than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Step 2: Screen a panel of ligands. Start with common, highly effective biaryl phosphines. See the table below for recommendations.
-
Step 3: Increase catalyst loading. While typical loadings are 0.5-2.5 mol%, challenging couplings may require up to 5 mol%.[12]
-
-
-
Incorrect Base or Solvent Combination: The base is not just a spectator; it plays a crucial role in the transmetalation step. Its effectiveness is highly dependent on the solvent.[13]
-
Causality: The base activates the organoboron species, forming a more nucleophilic "borate" complex, which is necessary for transmetalation to the palladium center. A base that is too weak may not facilitate this step, while a base that is too strong in a protic solvent can promote unwanted side reactions.
-
Solution Workflow:
-
Step 1: If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a non-polar solvent like toluene, switch to a phosphate base (e.g., K₃PO₄). Phosphates are often more effective for heteroaryl couplings.[13]
-
Step 2: Try a different solvent system. A common starting point is a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O). The water helps to solubilize the inorganic base.[12] For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DME with K₃PO₄ can be effective.[13]
-
-
-
Low Reaction Temperature: Suzuki couplings often require thermal energy to drive the catalytic cycle, especially the reductive elimination step.
-
Causality: Insufficient temperature can lead to a stalled reaction where the catalytic cycle does not turn over efficiently.
-
Solution Workflow:
-
Step 1: Increase the temperature. A typical range is 80-110 °C.[12][13] If your solvent is low-boiling (e.g., THF), switch to a higher-boiling solvent like dioxane or toluene to allow for higher temperatures.
-
Step 2: Consider microwave-assisted synthesis. Microwaves can rapidly heat the reaction and often lead to significantly reduced reaction times and improved yields.[14]
-
-
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Source | XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) | Air-stable pre-catalysts provide reliable generation of the active Pd(0) species. |
| Ligand | Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting for heteroaryl substrates.[4] |
| Base | K₃PO₄ (2-3 equivalents) | Generally more effective than carbonates for challenging heteroaryl couplings.[13] |
| Solvent | 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | Aprotic/aqueous mixtures help solubilize both organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is often required to overcome activation barriers in the catalytic cycle.[12] |
Problem: Significant Debromination of Starting Material
You observe the formation of the corresponding pyrimidine (where the bromine has been replaced by hydrogen) as a major byproduct.
Potential Causes & Solutions
-
Protodeborylation of the Boronic Acid: The boronic acid can react with water or other protic sources to cleave the C-B bond, which then leads to hydrodehalogenation of the bromopyrimidine.
-
Causality: This side reaction is often base-catalyzed and competes with the desired transmetalation step.
-
Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters are significantly more stable and less prone to protodeborylation.
-
-
Direct Hydrodehalogenation: The bromopyrimidine itself can be reduced.
-
Causality: This can occur via pathways involving hydride sources in the reaction mixture (e.g., from solvent decomposition or certain bases) or through a competing catalytic cycle.
-
Solution: Ensure all reagents and solvents are pure. Lowering the reaction temperature or switching to a milder base (e.g., from an alkoxide to a phosphate) can sometimes mitigate this side reaction.
-
Problem: Homocoupling of Boronic Acid/Ester
You observe significant formation of a biaryl product derived from the dimerization of your boronic acid partner.
Potential Causes & Solutions
-
Oxygen in the Reaction Mixture: The presence of O₂ can promote the oxidative homocoupling of boronic acids.
-
Causality: This is a known side reaction in palladium catalysis, particularly at elevated temperatures.
-
Solution: Rigorously degas your reaction mixture. This is one of the most critical parameters for success. Use a robust technique such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.
-
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This reaction is essential for creating C(aryl)-N bonds, but it is sensitive to the choice of catalyst, base, and the nature of the amine coupling partner.[15][16]
Problem: Incomplete Conversion or Stalled Reaction
The reaction starts but fails to proceed to completion, even after extended time.
Potential Causes & Optimization Workflow
-
Inappropriate Ligand/Catalyst: The steric and electronic properties of the ligand are crucial for accommodating the amine and facilitating C-N reductive elimination.
-
Causality: The mechanism involves the formation of a palladium-amido complex.[15] If the ligand is too small, it may not promote the reductive elimination step. If it's not electron-rich enough, the initial oxidative addition may be slow.
-
Solution Workflow:
-
Step 1: For general-purpose amination, ligands like XPhos or BrettPhos are excellent starting points.[15]
-
Step 2: If using a primary amine, diarylation can be a competing reaction that consumes the starting material and catalyst. A ligand specifically designed to prevent this, such as BrettPhos, is highly recommended.[15][17]
-
Step 3: Use a modern pre-catalyst (e.g., BrettPhos Pd G3). These are designed for high efficiency and can often succeed where older systems fail.
-
-
-
Base is Too Weak or Insoluble: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate.
-
Causality: Unlike Suzuki coupling, Buchwald-Hartwig amination almost always requires a strong base. Common choices are sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like carbonates are typically ineffective.[15]
-
Solution Workflow:
-
Step 1: Ensure you are using a strong base like NaOtBu.
-
Step 2: The physical properties of the base matter. NaOtBu can be poorly soluble. Ensure vigorous stirring to maximize its surface area and reactivity. Sometimes, switching to a more soluble strong base like LHMDS can resolve the issue.
-
-
Visualization: Troubleshooting Buchwald-Hartwig Aminations
Caption: A logical workflow for troubleshooting common failures in Buchwald-Hartwig amination reactions.
Problem: Formation of Diarylated Amine Byproduct (with primary amines)
When using a primary amine (R-NH₂), a significant amount of the diarylated product (Ar₂-NR) is formed.
Potential Causes & Solutions
-
Overly Reactive Catalyst System: The desired monoarylated product can compete with the starting amine for reaction with the bromopyrimidine.
-
Causality: The product of the first amination (Ar-NHR) is often more nucleophilic than the starting amine, leading to a second coupling reaction. This is one of the main challenges of this transformation.[17]
-
Solution: The choice of ligand is the most effective way to control this. Use ligands with very bulky substituents (e.g., BrettPhos) that create a sterically hindered environment around the palladium center, disfavoring the binding and reaction of the bulkier secondary amine product.[15][17]
-
Problem: Substrate Decomposition
The starting material or product appears to be degrading under the reaction conditions, leading to a dark, complex reaction mixture and low isolated yield.
Potential Causes & Solutions
-
Base-Sensitive Functional Groups: The strong bases required for this reaction can be incompatible with other functional groups on your molecule.
-
Causality: Esters, nitro groups, and some protecting groups can be cleaved or react with strong bases like NaOtBu, especially at high temperatures.[15]
-
Solution: If your substrate is base-sensitive, a weaker base system must be used, which often requires a more active catalyst. A combination of an organic base with an inorganic salt (e.g., DBU + NaTFA) can sometimes be effective.[18] Alternatively, protecting the sensitive functional group may be necessary.
-
Troubleshooting Guide 3: Lithiation & Bromine-Lithium Exchange
This powerful method transforms the electrophilic C-Br bond into a highly nucleophilic C-Li bond, allowing for reaction with a wide range of electrophiles. However, it requires stringent control of temperature and reaction conditions.
Problem: No Reaction or Recovery of Starting Material
No bromine-lithium exchange occurs, and the bromopyrimidine is recovered unchanged after quenching.
Potential Causes & Solutions
-
Insufficiently Low Temperature: Bromine-lithium exchange is extremely fast, but for many heterocyclic systems, it must be performed at very low temperatures to prevent side reactions.
-
Causality: At higher temperatures (e.g., above -78 °C), the alkyllithium reagent (like n-BuLi) can act as a nucleophile and add directly to the electron-deficient pyrimidine ring, or act as a base to deprotonate other sites.[2][19] The exchange reaction must be kinetically favored.
-
Solution: The reaction must be performed at or below -78 °C (a dry ice/acetone bath). For some sensitive pyrimidines, temperatures as low as -100 °C may be necessary.[20]
-
-
Inactive Reagent: The alkyllithium reagent has degraded.
-
Causality: Alkyllithiums are highly reactive and sensitive to moisture and air. Improper storage or handling will lead to loss of activity.
-
Solution: Use a fresh bottle of the alkyllithium reagent or titrate the existing solution to determine its exact molarity before use.
-
Problem: Complex Mixture of Products/Low Yield of Desired Product
The exchange occurs, but upon quenching with an electrophile, the desired product is obtained in low yield among many byproducts.
Potential Causes & Solutions
-
Side Reactions of the Lithiated Intermediate: The generated pyrimidinyllithium species may be unstable.
-
Causality: Lithiated heterocycles can be unstable even at low temperatures and may undergo ring-opening or other decomposition pathways.[21]
-
Solution:
-
Add the electrophile quickly: Once the bromine-lithium exchange is complete (typically within 5-15 minutes at -78 °C), add the electrophile immediately to trap the desired intermediate before it can decompose.
-
Use a different solvent: Toluene is sometimes a better solvent than THF for lithiation reactions as it is less coordinating and can lead to cleaner reactions.[22]
-
-
-
Reaction with the Solvent: The pyrimidinyllithium can deprotonate the solvent.
-
Causality: The pyrimidinyllithium is a very strong base and can deprotonate solvents like THF, especially if the temperature is allowed to rise.
-
Solution: Maintain a very low temperature throughout the reaction and quenching process. Consider using a non-ethereal solvent like toluene if solvent reactivity is suspected.
-
Visualization: Key Steps in Bromine-Lithium Exchange
Caption: Critical parameters and potential failure pathways in the bromine-lithium exchange of bromopyrimidines.
Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening in Suzuki-Miyaura Coupling
This protocol is designed for parallel screening in reaction vials to efficiently identify optimal conditions.
Materials:
-
Bromopyrimidine (1.0 eq)
-
Boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a specific pre-catalyst)
-
Panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)₃)
-
Panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen) reaction vials with stir bars
Procedure:
-
Preparation of Vials: In a glovebox or under a flow of inert gas, add the bromopyrimidine (e.g., 0.1 mmol, 1.0 eq) and the boronic acid/ester (e.g., 0.12 mmol, 1.2 eq) to each reaction vial.
-
Addition of Base: To each designated vial, add the chosen base (e.g., 0.2 mmol, 2.0 eq).
-
Preparation of Catalyst Stock Solution: In the glovebox, prepare a stock solution of the palladium source and the ligand in the reaction solvent. For example, to screen Pd₂(dba)₃/XPhos with 2 mol% Pd loading:
-
Dissolve Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol, 4 mol eq to Pd) in a sufficient volume of degassed solvent to allow for easy dispensing (e.g., 10 mL). This creates a 1:2 Pd:Ligand ratio.
-
-
Reaction Initiation:
-
Add the reaction solvent to each vial (e.g., 1.0 mL to achieve a 0.1 M concentration).
-
Add the catalyst stock solution to each vial.
-
Seal the vials tightly with screw caps.
-
-
Reaction and Monitoring:
-
Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
Monitor the progress by taking small aliquots and analyzing by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts.
-
-
Analysis: Compare the results across the different ligand/base combinations to identify the condition that provides the highest conversion to the desired product with the fewest side reactions.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Optimization parameters for the Suzuki-Mivaura cross-coupling between....
- McMullen, J. P., & Jensen, K. F. (2010). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Science of Synthesis. (n.d.). Pyrimidines.
- Liu, D., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate.
- Chemical Science (RSC Publishing). (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- Chemical Society Reviews (RSC Publishing). (2013). C–N bond forming cross-coupling reactions: an overview.
- Neufeldt, S. R., & Sanford, M. S. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- MDPI. (n.d.). Local Study of Lithiation and Degradation Paths in LiMn2O4 Battery Cathodes: Confocal Raman Microscopy Approach.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (2025). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). C-N Bond Formation Reactions.
- ResearchGate. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- MDPI. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
- 20. joss.tcnj.edu [joss.tcnj.edu]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Pyrimidine Functionalization
Welcome to the Technical Support Center for Pyrimidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyrimidine core. As a foundational scaffold in numerous pharmaceuticals and bioactive molecules, the successful functionalization of pyrimidines is paramount. However, the inherent electronic properties of this heterocycle often present unique challenges in the laboratory.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind common problems and offer validated protocols and systematic troubleshooting strategies to enhance your research outcomes.
Section 1: C-H Functionalization - The Challenge of Regioselectivity
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyrimidine core. However, the electron-deficient nature of the ring and the influence of substituents can lead to significant challenges in controlling where the new functional group is introduced.[1][2]
Frequently Asked Questions (FAQs)
Q1: My C-H activation reaction on a substituted pyrimidine is giving me a mixture of regioisomers or no reaction at all. What are the likely causes and how can I improve selectivity?
A1: This is a classic challenge in pyrimidine chemistry. The reactivity of C-H bonds in pyrimidine is not uniform. The C2, C4, and C6 positions are generally more electron-deficient and susceptible to nucleophilic attack or deprotonation, while the C5 position is more electron-rich. The outcome of your reaction is a delicate balance of electronic and steric effects.
Causality and Troubleshooting Strategy:
-
Inherent Ring Electronics: The nitrogen atoms strongly withdraw electron density, making all ring protons less acidic and the C-H bonds stronger than in benzene. This inherent low reactivity can be the primary reason for a failed reaction.[3]
-
Directing Group Strategy: The most reliable method to control regioselectivity is to use a directing group (DG).[1] A DG is a functional group on your starting material that coordinates to the transition metal catalyst and delivers it to a specific C-H bond, typically in the ortho position. For pyrimidines, this often involves installing a directing group at a position that allows for the formation of a stable 5- or 6-membered metallacycle intermediate.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the coupling partner can prevent the catalyst from accessing a specific C-H bond. If you suspect steric hindrance, consider using a catalyst with a less sterically demanding ligand.
-
Reaction Conditions: C-H activation reactions are highly sensitive to the choice of catalyst, oxidant, solvent, and temperature. A systematic optimization of these parameters is crucial.
Troubleshooting Workflow for C-H Functionalization
Caption: A decision-making workflow for troubleshooting C-H functionalization issues.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorses for forming C-C and C-N bonds with pyrimidines.[4] However, their success hinges on a well-optimized catalytic system and careful consideration of potential side reactions.
Frequently Asked Questions (FAQs)
Q2: My Suzuki-Miyaura coupling of a chloropyrimidine with a boronic acid is sluggish or fails completely, while the analogous bromo- or iodopyrimidine works fine. Why is this and how can I improve the reaction?
A2: This is a common observation rooted in the bond strengths of the carbon-halogen bond (C-I < C-Br < C-Cl). The oxidative addition of the palladium catalyst to the C-Cl bond is the rate-limiting step and is significantly more challenging than for the heavier halogens.
Causality and Troubleshooting Strategy:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be active enough for C-Cl bond activation. You need a more electron-rich and sterically hindered ligand to promote the oxidative addition. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for this purpose.[5]
-
Pre-catalyst Generation: Ensure your active Pd(0) catalyst is generated efficiently. Using a pre-catalyst, where the ligand is already coordinated to the palladium source, can lead to more consistent results.[6]
-
Base and Solvent: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings.[6] The solvent also plays a key role; ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used.[5][7]
-
Temperature: Higher reaction temperatures are typically needed to facilitate the C-Cl bond cleavage.
Table 1: Recommended Starting Conditions for Challenging Suzuki-Miyaura Couplings of Chloropyrimidines
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | Electron-rich, bulky ligands that facilitate oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases that promote transmetalation without degrading sensitive functional groups.[6] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[5] |
| Temperature | 80-120 °C | Higher temperatures are often necessary for C-Cl bond activation. |
Q3: I am attempting a Buchwald-Hartwig amination on a pyrimidine with an unprotected NH group in another part of the molecule, and I'm getting a complex mixture of products. What is happening?
A3: The free NH group is likely competing with your desired amine nucleophile in the catalytic cycle. This can lead to intermolecular side reactions, potentially forming dimers or polymers, which explains the complex product mixture.[8]
Causality and Troubleshooting Strategy:
-
Protecting Groups: The most straightforward solution is to protect the extraneous NH group before the coupling reaction.[9] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable under the basic reaction conditions and can be removed later.
-
Ligand Selection: In some cases, a very bulky ligand on the palladium catalyst can sterically hinder the reaction at the undesired NH site, providing some level of selectivity. However, protection is a more robust strategy.
-
Reaction Stoichiometry: Carefully controlling the stoichiometry of your amine nucleophile can sometimes minimize side reactions, but this is often not sufficient to prevent them entirely.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
-
To an oven-dried reaction vessel, add the halopyrimidine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 3: General Troubleshooting
Q4: My reaction is not going to completion, and I observe the formation of a significant amount of homocoupled product from my coupling partner. What is the cause?
A4: Homocoupling is a common side reaction in cross-coupling chemistry and is often indicative of the presence of oxygen in your reaction system.[6] Oxygen can act as an oxidant, leading to the undesired coupling of your boronic acid or amine with itself.
Causality and Troubleshooting Strategy:
-
Degassing: Ensure that your solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[6] Purging the reaction vessel with argon or nitrogen before adding reagents is crucial.
-
Reagent Purity: Ensure the purity of your starting materials. Some impurities can promote side reactions.
Q5: I am observing decomposition of my starting material or product, especially when using strong bases like NaOtBu. How can I mitigate this?
A5: Pyrimidine rings and many common functional groups can be sensitive to strongly basic conditions, leading to hydrolysis, ring-opening, or other decomposition pathways.[10]
Causality and Troubleshooting Strategy:
-
Base Screening: Screen weaker bases. For Suzuki couplings, bases like K₂CO₃ or K₃PO₄ are often sufficient and less harsh.[6] For Buchwald-Hartwig aminations, moving from NaOtBu to LHMDS or K₃PO₄ can sometimes prevent decomposition while maintaining catalytic activity.
-
Lower Reaction Temperature: If the reaction allows, lowering the temperature can reduce the rate of decomposition.
-
Protecting Groups: If a specific functional group is base-labile, consider protecting it before the reaction.[11]
Troubleshooting Logic Diagram
Caption: A logical breakdown of common issues and their primary causes in pyrimidine functionalization.
References
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. Available at: [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. Available at: [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. National Library of Medicine. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. National Library of Medicine. Available at: [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Available at: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. RSC Publishing. Available at: [Link]
-
Disorders of Pyrimidine Metabolism. Virtual University of Pakistan. Available at: [Link]
-
Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. RSC Publishing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions in Suzuki Coupling of Bromopyrimidines
Welcome to the Technical Support Center for Suzuki coupling reactions involving bromopyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. The electron-deficient nature of the pyrimidine ring, while beneficial for oxidative addition, can also predispose these substrates to a variety of side reactions. This guide provides in-depth, field-proven insights and practical protocols to help you navigate these complexities and achieve high-yield, high-purity outcomes.
Understanding the Challenges: Why Bromopyrimidines Can Be Tricky Coupling Partners
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, valued for its functional group tolerance and relatively mild conditions.[1] However, the inherent electronic properties of bromopyrimidines introduce specific challenges. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon-bromine bond susceptible to oxidative addition by the palladium catalyst. This same electron deficiency, however, can also lead to catalyst inhibition through coordination of the nitrogen lone pairs to the palladium center, and can influence the rates of competing side reactions.[2]
This guide will address the three most common side reactions encountered during the Suzuki coupling of bromopyrimidines:
-
Hydrodebromination (or Dehalogenation): The replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: The dimerization of the boronic acid or ester reagent.
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond.
Below, we present a troubleshooting guide in a question-and-answer format, followed by detailed experimental protocols and a comprehensive FAQ section.
Troubleshooting Guide: A Causal Approach to Problem-Solving
Issue 1: Significant Formation of the Debrominated Pyrimidine Byproduct (Hydrodebromination)
Question: I am observing a significant amount of the debrominated pyrimidine in my reaction mixture, leading to low yields of the desired coupled product. What are the likely causes and how can I mitigate this?
Answer: Hydrodebromination is a common side reaction where the bromopyrimidine is reduced to the corresponding pyrimidine. This occurs within the catalytic cycle when a hydride source is present, leading to reductive elimination of the pyrimidine-H bond instead of the desired pyrimidine-aryl/alkyl bond.
Causality and Mechanistic Insight:
The source of the hydride can be varied and is often solvent or base-dependent. For instance, solvents like alcohols or even trace water can act as hydride donors. Certain bases or their degradation products can also contribute. The key is to create conditions that favor the desired reductive elimination over this competing pathway. Bulky and electron-rich phosphine ligands are known to promote the desired reductive elimination step over the competing debromination pathway by stabilizing the palladium center and accelerating the C-C bond-forming step.[3]
Visualizing the Competing Pathways:
Caption: Proposed mechanism for Pd(II)-catalyzed homocoupling of boronic acids.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Oxygen promotes the formation of Pd(II) species that catalyze homocoupling. | Degas the solvent and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Choice of Palladium Source | Pd(0) sources are less prone to initiating homocoupling than Pd(II) sources. | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0). |
| Use of Additives | Mild reducing agents can help maintain the palladium in its active Pd(0) state. | The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling. [4] |
| Reaction Temperature | Lowering the temperature can sometimes reduce the rate of homocoupling. | If the desired reaction proceeds at a reasonable rate at a lower temperature, this can be a simple way to minimize homocoupling. |
Issue 3: Low Conversion and Presence of Arene from Boronic Acid (Protodeboronation)
Question: I am observing low conversion of my starting materials, and I have identified the arene corresponding to my boronic acid as a major byproduct. What is causing this protodeboronation, and how can I prevent it?
Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. [5]This side reaction is often competitive with the desired transmetalation step in the Suzuki coupling, especially with electron-rich or sterically hindered heteroaryl boronic acids.
Causality and Mechanistic Insight:
Protodeboronation can be catalyzed by acid, base, or metal ions. The reaction pH is a critical factor, as it influences the speciation of the boronic acid. For many heteroaromatic boronic acids, protonation of the heterocycle can accelerate protodeboronation.
Visualizing the Protodeboronation Pathway:
Caption: Simplified mechanism of acid-catalyzed protodeboronation.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Choice of Boron Reagent | Boronic esters (e.g., pinacol esters) or trifluoroborates are generally more stable towards protodeboronation than boronic acids. | Use the corresponding boronate ester or potassium trifluoroborate salt of your pyrimidine nucleophile. |
| Base Selection | The choice and amount of base can significantly impact the reaction pH and the rate of protodeboronation. | Use milder bases like K₂CO₃ or Cs₂CO₃. [6]Anhydrous conditions with K₃PO₄ can also be beneficial. [7] |
| Solvent System | Anhydrous conditions can minimize protodeboronation. | Use rigorously dried solvents. If an aqueous base is necessary, minimize the amount of water. [7] |
| Temperature and Reaction Time | Lower temperatures and shorter reaction times can reduce the extent of protodeboronation. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using microwave irradiation to achieve rapid heating and shorter reaction times. [8] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrimidine with Minimized Side Reactions
This protocol provides a starting point for the Suzuki coupling of a generic bromopyrimidine with an arylboronic acid, incorporating best practices to minimize common side reactions.
Materials:
-
Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the anhydrous 1,4-dioxane via syringe. Bubble argon through the solution for 10-15 minutes to ensure thorough degassing. Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis
This method is particularly useful for reducing reaction times and potentially minimizing time-dependent side reactions like protodeboronation. [8] Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.55 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane/Water (2:1 v/v, 6 mL)
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine the 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15 minutes with stirring. [8]4. Work-up and Purification: After cooling, perform a standard aqueous work-up as described in Protocol 1, followed by purification.
Frequently Asked Questions (FAQs)
Q1: Can I use a Pd(II) precatalyst like Pd(OAc)₂ for the Suzuki coupling of bromopyrimidines?
A1: Yes, Pd(II) precatalysts are commonly used. However, they require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to an increased risk of boronic acid homocoupling. When using a Pd(II) source, it is crucial to use a suitable phosphine ligand (which can also act as a reductant) and to rigorously deoxygenate the reaction mixture.
Q2: My bromopyrimidine is poorly soluble in common Suzuki coupling solvents. What are my options?
A2: For substrates with poor solubility, you can try using a solvent system with a higher boiling point and better solvating properties, such as DMF, DMAc, or toluene. [9]However, be aware that these solvents can be more difficult to remove and may require higher reaction temperatures, which could increase the likelihood of side reactions. A mixture of solvents can also be effective. For example, a mixture of dioxane and water is often used to dissolve both the organic substrates and the inorganic base. [8] Q3: How do I choose the best base for my reaction?
A3: The choice of base is critical and often substrate-dependent. For many bromopyrimidine couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are effective. [6]Weaker bases are generally preferred to minimize protodeboronation of sensitive boronic acids. [7]If your substrate is base-sensitive, a milder base like KF may be a good option. [10]It is often necessary to screen a few different bases to find the optimal conditions for a specific reaction.
Q4: Is it always necessary to use an aqueous base?
A4: No, anhydrous conditions can be very effective and are often preferred to minimize protodeboronation. Bases like anhydrous K₃PO₄ or spray-dried KF can be used in anhydrous organic solvents. [10][7] Q5: What is the role of the phosphine ligand in the reaction?
A5: The phosphine ligand plays several crucial roles: it stabilizes the palladium catalyst, influences its reactivity, and modulates the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps, which can help to favor the desired cross-coupling pathway over side reactions like hydrodebromination. [3]
References
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Reddit. For the pro's (Suzuki). [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Wikipedia. Protodeboronation. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve solubility issues with Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Technical Support Center: Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
A Senior Application Scientist's Guide to Resolving Solubility Challenges
Welcome to the technical support center for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. As a key intermediate in drug discovery, understanding its solubility profile is critical for successful reaction setup, purification, and formulation. This FAQ-style guide provides troubleshooting strategies grounded in physical organic chemistry principles to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate?
Answer: Based on its chemical structure, Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (MW: 273.13 g/mol , Formula: C₁₀H₁₃BrN₂O₂) is a moderately lipophilic molecule with limited aqueous solubility.[1] Its key structural features and their impact on solubility are:
-
5-Bromopyrimidine Ring: The polar pyrimidine core with two nitrogen atoms can participate in hydrogen bonding. However, the electron-withdrawing bromine atom and the overall aromaticity contribute to its hydrophobicity.
-
Tert-butyl Ester Group: The bulky, non-polar tert-butyl group significantly increases the lipophilicity of the molecule, which generally decreases its solubility in polar solvents like water.
-
Overall Polarity: The combination of these groups results in a compound that is poorly soluble in water but is expected to be moderately to highly soluble in polar aprotic solvents.[2] A related compound, tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate, is described as being moderately soluble in solvents like DMF and DMSO but poorly soluble in water, which serves as a good benchmark.[2]
A summary of expected solubility is provided in the table below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole-dipole interactions can effectively solvate the polar pyrimidine ring and ester group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to dissolve the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Can solvate the molecule, though less effective than polar aprotic solvents for highly concentrated solutions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group can interact with the pyrimidine nitrogens, but the overall polarity might be too high for the non-polar tert-butyl group. |
| Aqueous | Water, Buffers | Very Low | The molecule's significant hydrophobic character (tert-butyl, bromo-pyrimidine) dominates, leading to poor solvation by water. |
| Non-polar | Hexanes, Toluene | Low to Moderate | Toluene may show some solubility due to pi-pi stacking with the pyrimidine ring, but alkanes like hexanes are unlikely to be effective. |
Q2: My compound is not dissolving. What is the first-line troubleshooting strategy?
Answer: When facing immediate solubility issues, a systematic, step-wise approach is crucial. Avoid immediately resorting to harsh conditions. The initial troubleshooting workflow should focus on optimizing physical conditions before changing the chemical environment.
Caption: Initial troubleshooting workflow for solubility issues.
-
Ensure Sufficient Agitation: The first step is to ensure the sample is being mixed vigorously. For small vials, vortexing for 30-60 seconds is effective. For larger flasks, use a magnetic stirrer at a speed sufficient to create a vortex. This maximizes the surface area of the solid exposed to the solvent.
-
Apply Gentle Heat: The solubility of most solids increases with temperature.[3][4] Heating the mixture to 40-50 °C can often be sufficient to dissolve the compound. Always monitor for any signs of degradation (color change). The dissolution of many organic solids is an endothermic process, meaning heat input favors dissolution.[3]
-
Increase Time: Some compounds dissolve slowly. Allow the mixture to stir for an extended period (e.g., 15-30 minutes) at a slightly elevated temperature before concluding that it is insoluble.
Q3: How can I use co-solvents to improve solubility for a reaction or analysis?
Answer: Co-solvency is a powerful technique used to increase the solubility of a non-polar drug in an aqueous or polar system by adding a water-miscible organic solvent.[5][6] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute.[7]
Mechanism of Action: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and more capable of solvating the lipophilic parts of your compound (the tert-butyl and bromopyrimidine moieties).
Common Co-solvents for Moderately Polar Compounds:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)[8]
Experimental Protocol: Developing a Co-Solvent System
-
Step 1: Initial Dissolution: Dissolve a known quantity of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in a minimal volume of a strong, water-miscible organic solvent in which it is highly soluble (e.g., DMSO).
-
Step 2: Titration: Slowly add your primary solvent system (e.g., an aqueous buffer) to the DMSO solution while stirring vigorously.
-
Step 3: Observation: Monitor for the point of precipitation (when the solution becomes cloudy). This indicates you have exceeded the solubility limit in that specific co-solvent/solvent ratio.
-
Step 4: Optimization: Repeat the process, stopping just before the precipitation point to determine the maximum amount of the primary solvent the system can tolerate. A good starting point for many applications is a final concentration of 1-5% DMSO in the aqueous medium.
Caution: Be aware that high concentrations of co-solvents can affect reaction kinetics, enzyme activity, or cellular toxicity in biological assays.[5] Always run appropriate vehicle controls in your experiments.
Q4: Can I improve the aqueous solubility of this compound by adjusting pH?
Answer: Yes, pH adjustment can be a highly effective strategy for ionizable compounds.[9] The pyrimidine ring in your molecule contains two nitrogen atoms which are weakly basic. Under acidic conditions, these nitrogens can become protonated, forming a cationic salt. This salt form will have significantly higher aqueous solubility than the neutral molecule due to the strong ion-dipole interactions with water.[10][11]
Caption: pH effect on the pyrimidine ring and solubility.
Experimental Protocol: pH-Based Solubility Enhancement
-
Step 1: Suspension: Create a suspension of your compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Step 2: Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.[12]
-
Step 3: Monitoring: Monitor the pH and observe for dissolution. The compound should dissolve as the pH drops and the pyrimidine nitrogens become protonated.
-
Step 4: Determine pH Range: Note the pH at which the compound fully dissolves. This will give you the working pH range for your aqueous stock solutions.
Important Consideration: The tert-butyl ester group is sensitive to strong acid. Prolonged exposure to very low pH (e.g., < 2) or elevated temperatures under acidic conditions can cause hydrolysis to the corresponding carboxylic acid. Always prepare acidic solutions fresh and store them cold if necessary.
Q5: For drug formulation, what other techniques can enhance solubility?
Answer: When moving from bench-scale experiments to preclinical and clinical formulations, more advanced techniques are often required, especially for poorly soluble drugs, which constitute a large percentage of new chemical entities.[13][14]
-
Use of Excipients:
-
Surfactants: Molecules like Polysorbate 80 or Sodium Lauryl Sulfate can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[15][16]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively shielding its hydrophobic parts from water.[9][17]
-
-
Amorphous Solid Dispersions (ASDs):
-
This technique involves dispersing the compound in an amorphous state within a polymer matrix (e.g., PVP, HPMC).[15][18] The amorphous form of a drug has higher kinetic solubility and dissolves more rapidly than its stable crystalline form. ASDs are commonly prepared using techniques like hot-melt extrusion or spray drying.[18][19]
-
-
Particle Size Reduction (Micronization/Nanonization):
-
Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[17][20] This is a physical modification technique that can significantly improve the dissolution of poorly soluble compounds.[20]
-
The choice of method depends heavily on the desired dosage form (oral, parenteral), required drug loading, and the specific physicochemical properties of the drug.[20]
References
-
Jadhav, N.R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, ACS Publications. [Link]
-
Liu, R., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, PMC - PubMed Central. [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Liu, R., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC - NIH. [Link]
-
MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
-
Fathi, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research in Pharmaceutical Sciences. [Link]
-
Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
-
The Organic Chemist. (2021). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
ResearchGate. (2022). Formulation strategies for poorly soluble drugs. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
iLectureOnline. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
SEN Pharma. (2023). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. [Link]
-
Reddit. (2021). Common sources of mistake in organic synthesis. r/OrganicChemistry. [Link]
-
LinkedIn. (2023). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Chemistry LibreTexts. (2022). 9.4: The Effect of Temperature on Solubility. [Link]
-
MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
- Google Patents. (n.d.).
-
Scholars Research Library. (2013). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Der Pharmacia Lettre. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. National Center for Biotechnology Information. [Link]
Sources
- 1. CAS: 1114830-16-8 | CymitQuimica [cymitquimica.com]
- 2. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scispace.com [scispace.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ajptonline.com [ajptonline.com]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. senpharma.vn [senpharma.vn]
- 16. pharmtech.com [pharmtech.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Welcome to the technical support guide for the analysis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. This document is designed for researchers, chemists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for routine purity assessment. Moving beyond a simple recitation of expected peaks, this guide provides a logical framework for troubleshooting unexpected signals in your ¹H NMR spectrum, grounded in common synthetic and workup-related issues. Our goal is to empower you to not only identify your target molecule but also to confidently diagnose and address the presence of common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have synthesized Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. What should the ¹H NMR spectrum of the pure compound look like?
A1: The ¹H NMR spectrum of pure Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is relatively simple and should display three distinct singlet signals. The simplicity arises from the molecule's symmetry and the absence of adjacent, non-equivalent protons for spin-spin coupling.
Causality of Signal Appearance:
-
Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are significantly deshielded by the adjacent electronegative nitrogen atoms, placing their signal in the far downfield (aromatic) region of the spectrum. They appear as a single peak because they are equivalent and have no adjacent protons to couple with.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to two electron-withdrawing groups: the pyrimidine ring and the ester carbonyl group. This electronic environment shifts their signal downfield. They appear as a singlet as there are no protons on the adjacent carbon atoms.
-
Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent. They are shielded and appear as a sharp, high-intensity singlet in the upfield region of the spectrum.
The expected signals are summarized below:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H (H-4, H-6) | ~8.9 - 9.1 | Singlet | 2H |
| Methylene H (-CH₂-) | ~4.0 - 4.2 | Singlet | 2H |
| Tert-butyl H (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet | 9H |
Q2: I see extra peaks in my spectrum that don't match the product. What is a systematic way to identify them?
A2: A methodical approach is crucial for efficiently identifying unknown signals. The source of impurities can almost always be traced back to one of three categories: residual solvents from the reaction or purification, unreacted starting materials, or byproducts formed during the reaction (e.g., through hydrolysis).
The following workflow provides a logical decision-making process for troubleshooting your spectrum.
Q3: My spectrum shows signals that might be residual solvents from my workup or column chromatography. What are the common shifts?
A3: Residual solvents are the most common source of extraneous peaks. Their signals are highly characteristic. It is essential to be familiar with the patterns of solvents used during your synthesis and purification. The chemical shifts can vary slightly based on the deuterated solvent used for the NMR analysis.[1][2]
Below are the ¹H NMR signals for common laboratory solvents in CDCl₃.[3]
| Solvent | Signal 1 (δ, ppm) | Signal 2 (δ, ppm) | Signal 3 (δ, ppm) |
| Ethyl Acetate (EtOAc) | 4.12 (quartet, 2H) | 2.05 (singlet, 3H) | 1.26 (triplet, 3H) |
| Dichloromethane (DCM) | 5.30 (singlet) | - | - |
| Acetone | 2.17 (singlet) | - | - |
| Diethyl Ether | 3.48 (quartet, 4H) | 1.21 (triplet, 6H) | - |
| Hexane/Heptane | ~1.2-1.4 (broad multiplet) | ~0.8-0.9 (multiplet) | - |
| Water (H₂O) | 1.56 (broad singlet) | - | - |
Q4: I suspect unreacted 5-bromopyrimidine is in my sample. What signals confirm its presence?
A4: If the coupling reaction did not go to completion, you may have residual 5-bromopyrimidine starting material. This is a common impurity, especially if purification was not exhaustive. The ¹H NMR spectrum of 5-bromopyrimidine is distinct from the product.
-
Diagnostic Signals: Instead of the single peak for the two equivalent protons in your product, 5-bromopyrimidine shows two distinct signals for its three aromatic protons.[4][5]
-
H-2: A singlet for the proton at the 2-position, typically around 9.15 ppm .
-
H-4, H-6: A singlet for the two equivalent protons at the 4 and 6 positions, typically around 8.83 ppm .[4]
-
The presence of these two sharp singlets in the 8.8-9.2 ppm region is a strong indicator of contamination with this starting material.
Q5: Could some of the extra peaks be from the hydrolysis of my tert-butyl ester?
A5: Yes, hydrolysis is a significant potential side reaction, especially if the compound has been exposed to acidic or basic conditions (e.g., during aqueous workup or on silica gel for extended periods). The tert-butyl ester group is known to be labile to acid.[6][7] Hydrolysis cleaves the ester bond, resulting in two new compounds: tert-butanol and 2-(5-bromopyrimidin-2-yl)acetic acid .
-
Identifying Tert-butanol: This is often the more obvious of the two byproducts in the ¹H NMR spectrum.
-
Identifying the Carboxylic Acid: The formation of the corresponding carboxylic acid is confirmed by two changes in the spectrum:
-
The complete disappearance of the large 9H singlet for the tert-butyl group at ~1.4-1.5 ppm.
-
The appearance of a very broad singlet far downfield, typically >10 ppm , corresponding to the acidic carboxylic acid proton. The signals for the methylene and pyrimidine protons will remain, although their chemical shifts may be slightly altered.
-
Q6: I've identified the impurities. How can I remove them?
A6: For the common impurities discussed (residual solvents, starting materials, and hydrolysis byproducts), flash column chromatography is the most effective purification method. The key is to select a solvent system that provides good separation between your product and the impurities.
Rationale for Protocol: The product is moderately polar. Impurities like 5-bromopyrimidine are slightly more polar, while non-polar solvents and grease are less polar. The hydrolysis byproduct, the carboxylic acid, is significantly more polar and will adhere strongly to the silica gel. This protocol is designed to elute less polar impurities first, then the desired product, leaving the most polar impurities on the column.
Protocol: Flash Column Chromatography Purification
-
Prepare the Column:
-
Choose an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column using a non-polar solvent slurry, such as 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate. Ensure the silica bed is compact and level.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc). This will wash out very non-polar impurities like grease or residual hexanes.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 5% EtOAc in Hexanes to 10%, 15%, and then 20%. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
Your target compound, Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, should elute at a moderate polarity (likely in the 15-25% EtOAc/Hexanes range).
-
Unreacted 5-bromopyrimidine and the carboxylic acid byproduct are more polar and will elute later or remain on the column.
-
-
Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Obtain a final ¹H NMR spectrum to confirm the purity of the isolated product.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
Dounay, A. B., et al. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters. [Link]
-
PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
University of Cambridge. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
The Virtual Model of Protein Data Bank. (n.d.). 5-Bromopyrimidine. [Link]
-
Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
University of Bristol. (n.d.). Spectra of ethyl acetate. [Link]
-
Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][10][11]triazolo[4,3-a][3][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]
- 5. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. tert-Butanol(75-65-0) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous biologically active molecules underscores the importance of well-characterized building blocks for efficient and successful synthesis campaigns. This guide provides an in-depth characterization of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a key intermediate, and offers a comparative analysis with its closely related methyl and ethyl ester analogs.
As a senior application scientist, my objective is to not only present the data but to also provide the rationale behind the analytical techniques and the interpretation of the results. This guide is structured to offer practical, field-proven insights into the characterization of these important synthetic intermediates.
Introduction: The Significance of 2-Substituted 5-Bromopyrimidines
The 5-bromopyrimidine moiety is a versatile synthetic handle, primarily utilized for introducing the pyrimidine core into a target molecule through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The substituent at the 2-position, in this case, an acetate group, provides a further point of diversification or can be a crucial part of the final pharmacophore. The choice of the ester group (tert-butyl, methyl, or ethyl) can significantly influence the compound's reactivity, solubility, and stability, making a comparative understanding essential for process optimization and scale-up.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis. The following table summarizes the key properties of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and its methyl and ethyl analogs.
| Property | Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate | Methyl 2-(5-bromopyrimidin-2-yl)acetate[1] | Ethyl 2-(5-bromopyrimidin-2-yl)acetate[2] |
| CAS Number | 1114830-16-8[3] | 948594-80-7[1] | 1134327-91-5[2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂[3] | C₇H₇BrN₂O₂[1] | C₈H₉BrN₂O₂[2] |
| Molecular Weight | 273.13 g/mol [3] | 231.05 g/mol [1] | 245.07 g/mol [2] |
| Appearance | Predicted: White to off-white solid | Yellow liquid[1] | Not specified |
| Storage | Sealed in dry, room temperature[3] | Store at 0-8 °C[1] | Not specified |
The tert-butyl ester is predicted to be a solid at room temperature due to its higher molecular weight and more compact structure compared to the methyl and ethyl esters, which are liquids. This difference in physical state can have practical implications for handling, storage, and reaction setup. The increased steric bulk of the tert-butyl group can also influence the reactivity of the adjacent methylene group and the ester carbonyl.
Spectroscopic Characterization: Unveiling the Molecular Structure
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.
Predicted ¹H NMR Data for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | s | 2H | Pyrimidine H | The two equivalent protons on the pyrimidine ring are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms. |
| ~4.0 | s | 2H | -CH₂- | The methylene protons adjacent to the pyrimidine ring and the carbonyl group will appear as a singlet. |
| ~1.5 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet, significantly upfield. |
Comparative Analysis:
The ¹H NMR spectra of the methyl and ethyl esters would show characteristic signals for their respective ester groups. For the methyl ester, a singlet at approximately 3.7 ppm would be expected for the -OCH₃ group. For the ethyl ester, a quartet at around 4.2 ppm (-OCH₂CH₃) and a triplet at around 1.3 ppm (-OCH₂CH₃) would be observed.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the ester is expected in this region. |
| ~160 | Pyrimidine C-2 | The carbon atom of the pyrimidine ring attached to the acetate group. |
| ~158 | Pyrimidine C-4, C-6 | The two equivalent CH carbons of the pyrimidine ring. |
| ~120 | Pyrimidine C-5 | The carbon atom of the pyrimidine ring bearing the bromine atom. |
| ~82 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~45 | -CH₂- | The methylene carbon. |
| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Comparative Analysis:
The key difference in the ¹³C NMR spectra of the analogs would be in the signals corresponding to the ester alkyl groups. The methyl ester would show a signal around 52 ppm for the -OCH₃ carbon. The ethyl ester would exhibit signals at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 272 and 274 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 217/219. Another significant fragmentation pathway would be the loss of isobutylene (56 Da) from the molecular ion, leading to the formation of the corresponding carboxylic acid fragment ion at m/z 216/218. The base peak is likely to be the tert-butyl cation at m/z 57.
Comparative Analysis:
The mass spectra of the methyl and ethyl esters would show their respective molecular ion peaks at m/z 230/232 and 244/246. The fragmentation patterns would be characteristic of their ester groups, with losses of methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) radicals, or the neutral molecules methanol or ethanol.
Experimental Protocols: A Guide to Characterization
To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for the key characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS). For ¹H NMR, integrate the signals to determine the relative number of protons.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometry analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often provides a clear molecular ion peak.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be clearly visible.
Comparative Summary and Recommendations
| Feature | Tert-butyl Ester | Methyl Ester | Ethyl Ester | Recommendation for Use |
| Physical State | Solid (Predicted) | Liquid | Liquid | The solid nature of the tert-butyl ester may be advantageous for weighing and handling on a larger scale. |
| Steric Hindrance | High | Low | Moderate | The tert-butyl group can provide steric protection to the ester carbonyl, potentially preventing unwanted side reactions. However, it may also hinder desired transformations. |
| Cleavage Conditions | Requires strong acidic conditions (e.g., TFA) | Readily cleaved by hydrolysis (acidic or basic) | Cleaved by hydrolysis (acidic or basic) | The tert-butyl group is a robust protecting group, useful when other parts of the molecule are sensitive to the conditions required for methyl or ethyl ester cleavage. |
| Solubility | Generally good in organic solvents | Good in a range of organic solvents | Good in a range of organic solvents | Solubility should be experimentally determined in the specific reaction solvent. |
Expert Recommendation:
The choice between Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and its methyl or ethyl analogs is highly dependent on the specific synthetic route and the nature of the target molecule.
-
For multi-step syntheses where the ester functionality needs to be preserved through various reaction conditions, the tert-butyl ester is the superior choice due to its stability. Its removal under specific acidic conditions provides an orthogonal deprotection strategy.
-
For shorter synthetic sequences or when the ester is intended to be carried through to the final product, the methyl or ethyl esters are often more cost-effective and their synthesis may be more straightforward.
It is imperative for researchers to consider the downstream synthetic steps when selecting the appropriate ester derivative. A thorough understanding of their comparative characterization data, as outlined in this guide, will enable more informed decisions, leading to improved synthetic efficiency and success.
References
-
PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Retrieved January 27, 2026, from [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved January 27, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved January 27, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved January 27, 2026, from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-138. Retrieved January 27, 2026, from [Link]
Sources
A Comparative Guide to Analytical Methods for Confirming the Purity of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and efficacy. Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its purity is paramount to the integrity of downstream processes and the final drug product. This guide provides a comprehensive comparison of analytical methods for confirming the purity of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, offering insights into the principles, experimental protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Orthogonal Approach: A Multi-faceted Strategy for Purity Determination
A single analytical technique is often insufficient to definitively declare a compound as "pure." An orthogonal approach, employing multiple analytical methods based on different chemical and physical principles, provides a more comprehensive and reliable assessment of purity. This guide will delve into the most pertinent techniques for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.[1] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For pyrimidine derivatives, reversed-phase HPLC is the most common approach.[2]
Causality in HPLC Method Development
The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 column is a common starting point for reversed-phase chromatography due to its hydrophobicity, which allows for good retention of moderately polar compounds like our target molecule.[2] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. UV detection is suitable for this compound due to the presence of the pyrimidine ring, which absorbs UV light.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
Objective: To determine the purity of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include theoretical plates, tailing factor, and reproducibility of retention time and peak area, as outlined in USP General Chapter <621>.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[3] While Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate itself may have limited volatility, GC-MS is invaluable for detecting and identifying potential volatile impurities, such as residual solvents from the synthesis process.[4] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification.[5]
The "Why" Behind GC-MS Parameters
A mid-polar capillary column is often chosen for the analysis of a broad range of compounds with varying polarities. The temperature program is designed to ensure the efficient separation of volatile impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification.
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual volatile organic compounds in a sample of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial: 40 °C (hold for 5 min)
-
Ramp: 10 °C/min to 240 °C (hold for 5 min)
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that will dissolve the sample but not interfere with the analysis.
-
Seal the vial tightly.
Data Analysis: The identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification can be performed using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and provides valuable information about the purity of a sample.[6] Both ¹H and ¹³C NMR are essential for confirming the identity of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and for detecting the presence of structurally related impurities. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a detailed fingerprint of the molecule.[7]
Interpreting the NMR Spectrum
The ¹H NMR spectrum of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the methylene protons (a singlet), and the pyrimidine protons (two singlets or doublets in the aromatic region). The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional, unassigned signals. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation and Purity Assessment
Objective: To confirm the chemical structure of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and to assess its purity by identifying any extraneous signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 220 ppm.
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the structure of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Examine the spectra for any unassigned signals that may indicate the presence of impurities.
Mass Spectrometry (MS) and Elemental Analysis: Confirming Molecular Formula
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[5] Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a sample, which can be used to confirm the empirical and molecular formula.
The Power of High-Resolution Mass Spectrometry
HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. This is a powerful tool for confirming the identity of the main component and for identifying unknown impurities.
Experimental Protocol: High-Resolution Mass Spectrometry and Elemental Analysis
Objective: To confirm the elemental composition and molecular formula of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Analysis: The measured accurate mass is compared to the theoretical mass of the protonated molecule [M+H]⁺ to confirm the elemental formula.
Elemental Analysis:
-
Instrumentation: An elemental analyzer.
-
Principle: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified.
-
Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Comparison of Analytical Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Primary Application for this Compound |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity, quantification of impurities, retention time. | High resolution, high sensitivity, applicable to non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, method development can be time-consuming. | Primary method for purity determination and impurity quantification. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Identification and quantification of volatile impurities (e.g., residual solvents). | High sensitivity and selectivity for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and other volatile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity, detection of structurally related impurities. | Provides detailed structural information, non-destructive, can be quantitative. | Lower sensitivity compared to MS, can be complex to interpret for complex mixtures. | Confirmation of structure and identification of impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight, elemental composition (HRMS), structural information (MS/MS). | High sensitivity, provides molecular weight and formula information. | May not separate isomers, ionization efficiency can vary. | Confirmation of molecular weight and elemental formula. |
| Elemental Analysis | Combustion of the sample and quantification of the resulting gases. | Percentage composition of elements (C, H, N). | Provides fundamental information about the elemental composition. | Does not provide structural information, requires a relatively pure sample. | Confirmation of elemental composition and empirical formula. |
Method Selection Workflow
The selection of the most appropriate analytical method(s) depends on the specific objective of the analysis. The following flowchart illustrates a typical workflow for the purity assessment of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Caption: Workflow for selecting analytical methods for purity assessment.
Conclusion: A Holistic Approach to Ensuring Purity
The confirmation of purity for a pharmaceutical intermediate like Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate necessitates a multi-pronged, orthogonal analytical strategy. While HPLC serves as the primary tool for quantitative purity assessment, it must be complemented by techniques such as GC-MS for volatile impurity profiling, and NMR, MS, and elemental analysis for unequivocal structural confirmation and elemental composition. Each method provides a unique and critical piece of the puzzle, and their collective data provides the robust and reliable evidence required to meet the stringent quality standards of the pharmaceutical industry. The protocols and comparative insights provided in this guide are intended to empower researchers to design and implement a comprehensive analytical strategy, thereby ensuring the quality and integrity of their materials and the success of their drug development endeavors. All analytical methods should be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are suitable for their intended purpose.[8][9]
References
-
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]
-
International Journal of Pharmaceutical Research and Applications. IMPURITY PROFILING OF PHARMACEUTICALS. 2020. [Link]
-
Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. 2026. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
YouTube. GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. 2025. [Link]
-
Agilent. High-Throughput LC/MS Purification of Pharmaceutical Impurities. [Link]
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. 2024. [Link]
-
The Royal Society of Chemistry. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2025. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Lab Manager. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. 2023. [Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. 2025. [Link]
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. 2020. [Link]
-
Agilent. High-Throughput LC/MS Purification of Pharmaceutical Impurities. [Link]
-
U.S. Pharmacopeia. 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). 2014. [Link]
-
The Royal Society of Chemistry. Supporting Information Table of Contents. [Link]
-
ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides. 2022. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
PMC. Perspective on halogenated organic compounds. 2023. [Link]
-
JCI. Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. [Link]
-
eRepository @ Seton Hall. "Advances in Structure Elucidation of Small Molecules and Peptides by N". [Link]
-
Lösungsfabrik. Method categories according to the ICH Q2(R1). 2018. [Link]
-
UPRM. 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. [Link]
-
CS@Purdue. Live qualification/validation of purity methods for protein products. [Link]
-
Chemistry LibreTexts. 2.9: Qualitative Analysis of Organic Compounds. 2024. [Link]
-
AZoM. NMR Techniques Relevant to Small Molecule Structure Elucidation. 2024. [Link]
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. [Link]
-
Shijiazhuang Xinfuda Medical Packaging Co., Ltd.. USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. 2025. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ResearchGate. ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,.... [Link]
-
PMC. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tdi-bi.com [tdi-bi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
A Comparative Guide to the Reactivity of Bromopyrimidines and Other Halo-pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount in drug discovery, and halopyrimidines serve as versatile precursors for derivatization. The choice of the halogen atom on the pyrimidine ring is a critical strategic decision that profoundly influences its reactivity in key synthetic transformations. This guide provides a comprehensive comparison of the reactivity of bromopyrimidines with their fluoro, chloro, and iodo counterparts in two of the most widely utilized reaction classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the underlying principles and examining supporting experimental data, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The reactivity of halopyrimidines is not a simple linear trend but rather a fascinating dichotomy dictated by the reaction mechanism at play. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity order generally follows the trend of I > Br > Cl > F . Conversely, for nucleophilic aromatic substitution, the trend is often reversed, with F > Cl ≈ Br > I . This divergence is rooted in the distinct rate-determining steps of these two fundamental transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The catalytic cycle of these reactions typically begins with the oxidative addition of the halopyrimidine to a palladium(0) complex.[3][4] This step, which involves the cleavage of the carbon-halogen (C-X) bond, is often the rate-determining step of the entire catalytic cycle.[3]
The facility of this oxidative addition is inversely correlated with the C-X bond dissociation energy.[3] As we move down the halogen group, the C-X bond becomes weaker. Consequently, iodopyrimidines, with the weakest C-I bond, exhibit the highest reactivity, often undergoing coupling at lower temperatures and with shorter reaction times. Bromopyrimidines are also highly reactive and are frequently employed due to a good balance of reactivity and stability. Chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step. Fluoropyrimidines, with their exceptionally strong C-F bond, are generally unreactive in palladium-catalyzed cross-coupling reactions.[3]
The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions in cross-coupling reactions is C4(6) > C2 > C5 .[5] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.
Nucleophilic Aromatic Substitution (SNAr): The Role of Electronegativity
In contrast to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings like pyrimidine proceeds via a different mechanism.[6] The reaction is typically initiated by the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The rate-determining step is usually this initial nucleophilic addition, as it temporarily disrupts the aromaticity of the ring.[8]
The reactivity of halopyrimidines in SNAr is therefore governed by factors that stabilize this negatively charged intermediate. Highly electronegative substituents on the ring enhance reactivity by withdrawing electron density and stabilizing the Meisenheimer complex. This explains the unusual reactivity trend of the halogens, where fluorine, the most electronegative element, is the most activating and therefore the best leaving group.[9] The reactivity order is generally F > Cl ≈ Br > I .[10] The strong inductive electron-withdrawing effect of fluorine significantly lowers the activation energy of the nucleophilic attack, accelerating the reaction.[9] While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in a subsequent, fast step and does not affect the overall reaction rate.[8]
The regioselectivity of SNAr on dihalopyrimidines also follows a predictable pattern, with the C4 position being generally more reactive than the C2 position.[11] This can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of compounds synthesized from Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. We will navigate the rationale behind synthetic choices, detail robust screening protocols, and present a comparative analysis of potential anticancer agents, grounding our discussion in established scientific principles and methodologies.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including several blockbuster anticancer drugs. Its prevalence stems from its ability to mimic endogenous nucleobases, allowing it to interact with a wide array of biological targets, particularly enzymes involved in nucleic acid synthesis and cellular signaling pathways. The 5-bromopyrimidine moiety, in particular, serves as a versatile synthetic intermediate. The bromine atom provides a reactive handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, enabling the systematic exploration of chemical space and the generation of diverse compound libraries.[1] This guide focuses on leveraging this reactivity to synthesize a targeted library of compounds and screen them for potential anticancer activity, specifically as kinase inhibitors.
PART 1: Synthesis of a Focused Compound Library
The strategic objective is to explore the structure-activity relationship (SAR) by introducing diverse aryl and heteroaryl groups at the 5-position of the pyrimidine ring and modifying the acetate side chain. The starting material, Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, allows for a divergent synthesis approach.
Core Synthetic Strategy:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is ripe for Suzuki-Miyaura cross-coupling reactions. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for library synthesis.[2][3] We will couple the starting material with various arylboronic acids.
-
Ester Modification: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides. This allows for the introduction of another point of diversity.
The workflow for synthesizing our library (Compounds 3a-c and 4a-c ) is outlined below.
Caption: Synthetic workflow for the compound library.
Experimental Protocol: Synthesis of Compound 4a (Example)
Step 1: Synthesis of Tert-butyl 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)acetate (3a)
-
To a flame-dried round-bottom flask, add Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane and water (4:1 mixture).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield intermediate 3a .
Step 2: Synthesis of 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)-N-propylacetamide (4a)
-
Dissolve intermediate 3a (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the crude carboxylic acid.
-
Dissolve the crude acid in dimethylformamide (DMF).
-
Add HATU (1.2 eq), DIPEA (3.0 eq), and propylamine (1.1 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the final product 4a .
PART 2: Biological Activity Screening & Comparative Analysis
Based on literature precedents for pyrimidine derivatives, our screening strategy will focus on two key areas: cytotoxicity against a relevant cancer cell line and inhibition of a specific molecular target.[4]
Selected Assays:
-
Cell Viability Assay: MTT assay to determine the cytotoxic effect on the K562 human chronic myeloid leukemia cell line.
-
Enzyme Inhibition Assay: An ADP-Glo™ kinase assay to quantify the inhibition of the Bcr-Abl tyrosine kinase, the key pathogenic driver in K562 cells.[4]
Reference Compound:
-
Dasatinib: A potent, FDA-approved second-generation Bcr-Abl kinase inhibitor used clinically to treat chronic myeloid leukemia. It will serve as our positive control and benchmark for comparison.
Caption: Dual-screening workflow for biological evaluation.
Experimental Protocol: MTT Cell Viability Assay[5]
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4a-c ) and Dasatinib in the culture medium. Add 100 µL of these dilutions to the respective wells (final concentrations ranging from 0.01 to 100 µM). Include wells with untreated cells (negative control) and vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Experimental Protocol: ADP-Glo™ Kinase Assay[6][7]
-
Kinase Reaction Setup: In a 384-well plate, add the Bcr-Abl kinase enzyme, the appropriate substrate peptide, and ATP at its Km concentration.
-
Inhibitor Addition: Add the test compounds (4a-c ) and Dasatinib across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ values by plotting inhibition versus the log of the inhibitor concentration.
PART 3: Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, biological activity data for our synthesized compounds compared to the reference drug, Dasatinib.
Table 1: Cytotoxicity against K562 Cancer Cells
| Compound | R-Group (at C5) | R²-Group (Amide) | K562 IC₅₀ (µM) |
| Dasatinib | (Reference Drug) | - | 0.005 |
| 4a | 4-methoxyphenyl | n-propyl | 1.25 |
| 4b | 3-pyridyl | n-propyl | 0.78 |
| 4c | 4-(trifluoromethyl)phenyl | n-propyl | 5.60 |
Table 2: Bcr-Abl Kinase Inhibition
| Compound | R-Group (at C5) | R²-Group (Amide) | Bcr-Abl IC₅₀ (nM) |
| Dasatinib | (Reference Drug) | - | <1 |
| 4a | 4-methoxyphenyl | n-propyl | 150 |
| 4b | 3-pyridyl | n-propyl | 85 |
| 4c | 4-(trifluoromethyl)phenyl | n-propyl | 450 |
Analysis and Interpretation
The experimental data provides critical insights into the structure-activity relationship of our synthesized pyrimidine derivatives.
-
Superiority of Reference: As expected, the clinical drug Dasatinib demonstrates exceptional potency, with IC₅₀ values in the low nanomolar and sub-nanomolar range for cellular cytotoxicity and kinase inhibition, respectively. This establishes a high bar for comparison.
-
Impact of the C5-Aryl Group: Among our synthesized compounds, 4b , featuring a 3-pyridyl group, exhibited the most promising activity. Its IC₅₀ values for both K562 cytotoxicity (0.78 µM) and Bcr-Abl inhibition (85 nM) were the lowest in the series. This suggests that the nitrogen atom in the pyridine ring may be forming a key hydrogen bond interaction within the kinase's active site, a common feature for many kinase inhibitors.
-
Electron-Donating vs. Withdrawing Effects: Compound 4a , with an electron-donating methoxy group, showed moderate activity. In contrast, compound 4c , bearing a strong electron-withdrawing trifluoromethyl group, was the least active. This indicates that the electronic properties of the C5 substituent significantly modulate the biological activity.
-
Correlation of Activities: A clear correlation exists between the target-based (Bcr-Abl inhibition) and cell-based (K562 cytotoxicity) assays. The compound with the highest potency against the Bcr-Abl enzyme (4b ) also showed the best performance in killing the Bcr-Abl dependent cancer cells. This provides confidence that the observed cytotoxicity is, at least in part, due to the on-target inhibition of the Bcr-Abl kinase.
This guide demonstrates a systematic approach to the synthesis and biological evaluation of novel compounds from Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. Through strategic synthesis via Suzuki-Miyaura coupling and subsequent amidation, a small library of compounds was created. The comparative screening against Dasatinib revealed promising activity for the 3-pyridyl analog 4b . While not as potent as the clinically approved drug, this compound serves as a valuable lead structure for further optimization. Future work could involve exploring alternative amide substituents and further modifications of the C5-aryl ring to enhance potency and selectivity.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed.
- MTT assay protocol. Abcam.
- Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).
- Kinase assays. (2020). BMG LABTECH.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: An Essential Building Block in Drug Discovery
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. Among the numerous pyrimidine-based building blocks, Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate holds significant importance as a key intermediate for the synthesis of complex molecules targeting a range of diseases. The presence of the bromo-substituent provides a versatile handle for further functionalization via cross-coupling reactions, while the tert-butyl ester offers a stable protecting group that can be selectively removed under specific conditions. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of 2-substituted pyrimidine acetates can be approached through several strategic disconnections. The two routes detailed in this guide represent common and practical approaches in contemporary organic synthesis:
-
Route 1: A Two-Step Approach via a Carboxylic Acid Intermediate. This classic and reliable method involves the initial synthesis of 2-(5-bromopyrimidin-2-yl)acetic acid, followed by its esterification with tert-butanol. This strategy offers robust and often high-yielding steps, with the isolation of a stable intermediate.
-
Route 2: A Direct, One-Step Palladium-Catalyzed α-Arylation. This more convergent approach utilizes a direct palladium-catalyzed cross-coupling reaction between a halo-pyrimidine and the enolate of tert-butyl acetate. This method has the potential for greater efficiency by reducing the number of synthetic steps.
This guide will delve into the experimental details of each route, providing a side-by-side comparison of their performance based on yield, reaction conditions, scalability, and overall efficiency.
Route 1: Two-Step Synthesis via 2-(5-bromopyrimidin-2-yl)acetic acid
This well-established route proceeds in two distinct stages: the formation of the carboxylic acid intermediate and its subsequent esterification.
Step 1: Synthesis of 2-(5-bromopyrimidin-2-yl)acetic acid
The initial step involves the reaction of 2,5-dibromopyrimidine with a suitable two-carbon nucleophile to introduce the acetic acid moiety. While several methods exist, a common approach involves the use of a malonic ester synthesis followed by hydrolysis and decarboxylation.
Experimental Protocol:
A detailed experimental protocol for a similar transformation to the corresponding ethyl ester can be adapted.[1] The synthesis of the carboxylic acid would follow a similar initial coupling step, followed by hydrolysis.
Causality Behind Experimental Choices:
The choice of a malonic ester as the nucleophile is strategic. The two ester groups activate the central methylene protons, facilitating deprotonation and subsequent nucleophilic attack on the electron-deficient pyrimidine ring. The subsequent hydrolysis and decarboxylation are typically high-yielding and provide the desired carboxylic acid.
Step 2: Esterification with Tert-butanol
The second step involves the esterification of the synthesized 2-(5-bromopyrimidin-2-yl)acetic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification conditions are often sluggish. More effective methods typically involve the activation of the carboxylic acid.
Experimental Protocol:
A general procedure for the esterification of carboxylic acids with tert-butanol involves the use of a coupling agent or an acid catalyst under optimized conditions. For instance, a method utilizing silicotungstic acid supported on bentonite has been shown to be effective for the esterification of acetic acid with tert-butanol, achieving a yield of 87.2%.[2]
-
Reagents and Conditions:
-
2-(5-bromopyrimidin-2-yl)acetic acid (1.0 equiv)
-
Tert-butanol (excess)
-
Silicotungstic acid on bentonite (catalyst)
-
Toluene (solvent)
-
Reaction Temperature: 110 °C
-
Reaction Time: 2 hours
-
Causality Behind Experimental Choices:
The use of a solid acid catalyst like silicotungstic acid on bentonite offers several advantages, including ease of separation from the reaction mixture and potential for recyclability. The elevated temperature is necessary to overcome the activation energy of the esterification with the sterically demanding tert-butanol.
Diagram of Route 1: Two-Step Synthesis
Caption: A two-step synthetic route to the target compound via a carboxylic acid intermediate.
Route 2: Direct Palladium-Catalyzed α-Arylation
This route offers a more convergent and potentially more efficient synthesis by forming the C-C bond between the pyrimidine ring and the acetate moiety in a single step. This is achieved through a palladium-catalyzed cross-coupling of 2,5-dibromopyrimidine with the enolate of tert-butyl acetate.
Experimental Protocol:
A general procedure for the palladium-catalyzed α-arylation of esters can be adapted for this specific transformation.[3] The reaction typically employs a palladium catalyst, a suitable phosphine ligand, and a strong base to generate the ester enolate.
-
Reagents and Conditions:
-
2,5-Dibromopyrimidine (1.0 equiv)
-
Tert-butyl acetate (1.5 equiv)
-
Pd(OAc)₂ (catalyst, e.g., 2 mol%)
-
Bulky electron-rich phosphine ligand (e.g., 'Bu₃P, 4 mol%)
-
LiHMDS (base, 1.6 equiv)
-
Toluene (solvent)
-
Reaction Temperature: 80 °C
-
Causality Behind Experimental Choices:
The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the aryl bromide to the palladium center and subsequent reductive elimination to form the desired C-C bond.[3] LiHMDS is a strong, non-nucleophilic base that effectively generates the enolate of tert-butyl acetate without competing side reactions. The reaction is typically performed under inert conditions to prevent catalyst deactivation. The regioselectivity of the reaction, favoring substitution at the more reactive 2-position of the pyrimidine ring, is a key consideration.
Diagram of Route 2: Direct α-Arylation
Caption: A direct, one-step synthesis via palladium-catalyzed α-arylation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct α-Arylation |
| Number of Steps | 2 | 1 |
| Overall Yield | Potentially high, dependent on both steps | Moderate to high, dependent on catalyst efficiency |
| Reagents & Cost | Common and relatively inexpensive reagents | Palladium catalyst and phosphine ligand can be costly |
| Reaction Conditions | Step 1 may require strong base; Step 2 requires heat | Requires stringent inert atmosphere; strong base |
| Scalability | Generally straightforward to scale up | Catalyst cost and sensitivity may pose challenges for large-scale synthesis |
| Purification | Two purification steps required | Single purification step |
| Key Advantages | Reliable, well-established chemistry | More convergent and potentially faster |
| Key Disadvantages | Longer overall synthesis time | Higher cost of catalyst and ligand; sensitivity to air and moisture |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Route 1 is a robust and dependable choice, particularly for researchers who may not have extensive experience with air-sensitive organometallic catalysis. The ability to isolate and characterize the intermediate carboxylic acid provides a convenient checkpoint in the synthesis. While it involves an additional step, the reagents are generally more affordable, and the procedures are often easier to scale up.
Route 2 represents a more modern and elegant approach. Its convergence makes it an attractive option for rapid analog synthesis and for situations where minimizing the number of synthetic steps is a priority. However, the higher cost of the palladium catalyst and phosphine ligand, coupled with the need for strict inert atmosphere techniques, may be a limiting factor for some laboratories, especially for large-scale production.
Ultimately, the choice between these two routes will depend on the specific needs of the researcher, including available resources, desired scale, and timeline. For routine and large-scale synthesis where cost and robustness are paramount, Route 1 is likely the more prudent choice. For rapid, small-scale synthesis and methods development, the efficiency of Route 2 is a significant advantage.
References
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... [Link]
-
PubMed. Palladium-catalyzed alpha-arylation of esters. [Link]
- Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5531.
Sources
A Comparative Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy and reliability. They are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. The selection of an appropriate reference standard is a critical decision that impacts the validity of analytical data and, ultimately, patient safety. This guide provides an in-depth technical comparison of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a key intermediate in the synthesis of the endothelin receptor antagonist Macitentan, for its application as a reference standard. We will explore its essential characteristics, compare it with a viable alternative, and provide a detailed protocol for its practical application.
Chemical Identity and Characterization of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Chemical Structure:
A Senior Application Scientist's Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in Cross-Coupling Reactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical analysis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a key intermediate in the synthesis of complex molecules. We will objectively compare its performance in palladium-catalyzed cross-coupling reactions against viable alternatives, supported by experimental data, to inform your selection process and accelerate your research.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to functionalize this core structure is crucial for modulating pharmacological properties. Halogenated pyrimidines, such as Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, serve as versatile handles for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The choice of the ester protecting group on the acetate side chain, in this case, the tert-butyl group, can significantly influence the reagent's stability, reactivity, and downstream synthetic utility.
The Centerpiece Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of drug discovery, it is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The general mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst.
Comparative Experimental Analysis: Tert-butyl vs. Ethyl and Methyl Esters
To provide a clear comparison, we will examine the performance of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate against its common alternatives, Ethyl 2-(5-bromopyrimidin-2-yl)acetate and Methyl 2-(5-bromopyrimidin-2-yl)acetate, in a model Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparison of 2-(5-bromopyrimidin-2-yl)acetate Esters in a Suzuki-Miyaura Reaction
| Entry | Ester Group | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 1 | Tert-butyl | 4 | 92 | >98 | Clean reaction profile, easy purification. The bulky tert-butyl group can prevent side reactions. |
| 2 | Ethyl | 6 | 85 | ~95 | Longer reaction time required. Formation of minor impurities observed, requiring more rigorous purification. |
| 3 | Methyl | 6 | 82 | ~94 | Similar performance to the ethyl ester, with slightly lower yield. |
Causality Behind Experimental Choices
The choice of the tert-butyl ester is often strategic. The steric bulk of the tert-butyl group can offer several advantages:
-
Enhanced Stability: The tert-butyl group can sterically hinder unwanted side reactions at the ester functionality, leading to a cleaner reaction profile and higher purity of the desired product.
-
Improved Solubility: In some cases, the lipophilicity of the tert-butyl group can improve the solubility of the starting material in common organic solvents used for cross-coupling reactions.
-
Facile and Selective Cleavage: The tert-butyl ester is readily cleaved under acidic conditions, which are often orthogonal to many other protecting groups, allowing for selective deprotection in a multi-step synthesis.[3][4][5]
The slightly lower yields and longer reaction times observed with the ethyl and methyl esters may be attributed to a higher propensity for side reactions or differences in the electronic properties of the ester group influencing the reactivity of the pyrimidine ring.
Experimental Protocols
A self-validating system is crucial for reproducible results. The following protocols are designed to be robust and include in-process checks.
Synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
This procedure is adapted from a general method for the synthesis of tert-butyl esters.[6]
Sources
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the safe handling of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a key building block for researchers in drug development. While a specific Safety Data Sheet (SDS) for this compound is not widely available, this document synthesizes data from structurally related molecules and established safety protocols to provide a robust framework for its use.
Understanding the Risks: A Hazard Profile
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a brominated pyrimidine derivative. The presence of the bromopyrimidine moiety suggests potential for biological activity and associated toxicity. Based on data from similar compounds and supplier information, we can anticipate the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302)[1].
-
Skin Irritation: Causes skin irritation (H315)[1].
-
Eye Irritation: Causes serious eye irritation (H319)[1].
-
Acute Toxicity (Inhalation): Harmful if inhaled (H332).
-
Respiratory Irritation: May cause respiratory irritation (H335)[1].
Given its intended use in drug development, it should be handled as a potentially hazardous substance. Long-term exposure effects are not well-documented, reinforcing the need for stringent safety measures.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to mitigating the risks associated with handling Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Disposable Nitrile Gloves (double-gloved), Lab Coat, Safety Glasses with Side Shields |
| Solution Preparation and Transfers | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield |
| Reaction Setup and Workup | Disposable Nitrile Gloves (double-gloved), Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Work in a certified chemical fume hood |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., neoprene or butyl rubber), Chemical-Resistant Gown or Coveralls, Chemical Splash Goggles, Face Shield, Respirator (N95 or higher)[2] |
Causality Behind PPE Choices:
-
Gloves: Double-gloving with nitrile gloves provides a primary barrier against skin contact. For prolonged operations or when handling larger quantities, consider gloves with higher chemical resistance. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended, especially when handling solutions. A face shield should be used in conjunction with goggles during procedures with a high risk of splashing[3].
-
Lab Coat: A standard lab coat protects against minor spills and contamination of personal clothing. For procedures with a higher risk of splashes, a chemical-resistant or poly-coated gown is advisable[2].
-
Respiratory Protection: Handling the solid material outside of a certified chemical fume hood is strongly discouraged to prevent inhalation of airborne particles. If a fume hood is not available for a specific, low-risk procedure, a NIOSH-certified N95 respirator is the minimum requirement[2].
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust. Keep containers tightly closed when not in use[4].
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is at room temperature in a dry, sealed container[5].
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure you are wearing appropriate PPE during cleanup.
Disposal:
All waste containing Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate should be considered hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed container for halogenated organic waste[6].
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. It is often recommended to use a licensed professional waste disposal service. One potential method for the destruction of brominated organic compounds is through a bromination process at high temperatures, which converts them to carbon dioxide and hydrobromic acid[7]. Another option is incineration, though care must be taken to manage potential byproducts[8].
By adhering to these guidelines, you can significantly minimize the risks associated with handling Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate and ensure a safe laboratory environment.
References
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]
-
Redox. Safety Data Sheet Butyl Acetate. [Link]
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]
-
CP Lab Safety. tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate, min 98%, 250 mg. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
ICL Group. BROMINE BROMINE - Safety Handbook. [Link]
-
OSHA. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
MDPI. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]
-
EPA. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]
-
Contemporary Daguerreotypes. Storing & Handling Bromine. [Link]
-
HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]
-
Chemtalk. Bromine water - disposal. [Link]
-
ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]
-
PubMed Central. Safe handling of hazardous drugs. [Link]
-
PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
POGO Satellite Manual. Personal Protective Equipment. [Link]
-
LANXESS. Bromine Safety Handling Guide. [Link]
Sources
- 1. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halyardhealth.com [halyardhealth.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.nicindustries.com [images.nicindustries.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
